5-Methyl-1H-imidazol-2-amine oxalate
Description
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Properties
IUPAC Name |
5-methyl-1H-imidazol-2-amine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.C2H2O4/c1-3-2-6-4(5)7-3;3-1(4)2(5)6/h2H,1H3,(H3,5,6,7);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVXRVZNQWFHAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60703303 | |
| Record name | Oxalic acid--5-methyl-1H-imidazol-2-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60703303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187927-68-9 | |
| Record name | Oxalic acid--5-methyl-1H-imidazol-2-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60703303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Properties of 5-Methyl-1H-imidazol-2-amine Oxalate
Abstract: This technical guide provides an in-depth examination of the chemical properties of 5-Methyl-1H-imidazol-2-amine oxalate. The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active agents. The conversion of the parent amine to its oxalate salt is a critical step in drug development, often enhancing stability, crystallinity, and aqueous solubility. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the compound's structure, physicochemical characteristics, synthesis, and analytical profile. We will explore the causality behind experimental choices and provide validated protocols to ensure scientific integrity and reproducibility.
Chemical Identity and Molecular Structure
5-Methyl-1H-imidazol-2-amine oxalate is an organic salt formed through the acid-base reaction between the basic 5-Methyl-1H-imidazol-2-amine and the dicarboxylic acid, oxalic acid. This transformation is fundamental in pharmaceutical sciences to improve the handling and bioavailability of amine-containing active pharmaceutical ingredients (APIs).[1][2]
Key Identifiers
| Property | Value | Source |
| IUPAC Name | 5-methyl-1H-imidazol-2-amine;oxalic acid | Computed |
| Molecular Formula | C₆H₉N₃O₄ | Computed |
| Molecular Weight | 187.16 g/mol | Computed |
| CAS Number | 5-Methyl-1H-imidazol-2-amine: 6653-42-5 | [3] |
| Canonical SMILES | CC1=CN=C(N1)N.C(=O)(C(=O)O)O | [3][4] |
Structural Elucidation
The structure consists of the protonated 5-methyl-1H-imidazol-2-aminium cation and the oxalate anion. The positive charge on the imidazolium ring is delocalized across the guanidinium-like N-C-N system, enhancing its stability. The interaction is primarily ionic, reinforced by a network of hydrogen bonds between the amine protons and the carboxylate oxygens of the oxalate.
The formation of the salt involves the transfer of a proton from one of the carboxylic acid groups of oxalic acid to the endocyclic nitrogen or the exocyclic amino group of the imidazole. The resulting ionic bond significantly alters the physicochemical properties compared to the free base.
Caption: Ionic salt formation via proton transfer.
Physicochemical Properties
The conversion to an oxalate salt is a strategic choice to modulate the physical properties of the parent molecule. Oxalate is a common counter-ion in pharmaceutical salt screening due to its ability to form stable, crystalline solids with improved aqueous solubility.
| Property | Value | Comments |
| Appearance | Expected to be a white to off-white or yellow crystalline solid. | Based on similar oxalate salts.[5] |
| Solubility | Expected to have enhanced solubility in water compared to the free base. Soluble in polar protic solvents like methanol; sparingly soluble in nonpolar solvents. | Salt formation increases polarity and lattice energy, often improving dissolution in aqueous media.[2] |
| pKa (predicted) | Imidazolium cation: ~7-8; Oxalic Acid: pKa₁=1.25, pKa₂=4.27 | The basicity of the 2-aminoimidazole core makes it readily protonated by the first acidic proton of oxalic acid. |
| Melting Point | Decomposes above 290 °C (for Sodium Oxalate). The specific melting point would require experimental determination. | Salts typically have higher melting points than their corresponding free bases due to strong ionic interactions.[6] |
Synthesis and Experimental Protocols
The synthesis of 5-Methyl-1H-imidazol-2-amine oxalate is a two-stage process: first, the construction of the imidazole ring, followed by the salt formation reaction.
Synthesis of the 2-Aminoimidazole Core
The 2-aminoimidazole ring system can be synthesized through various methods. A common and efficient approach involves the cyclization of an α-haloketone with a guanidine derivative.[7]
Caption: General synthetic workflow for the target compound.
Protocol: Salt Formation
This protocol describes a self-validating system where the formation of the salt is confirmed by its precipitation and subsequent analytical characterization.
-
Dissolution: Dissolve 1.0 equivalent of 5-Methyl-1H-imidazol-2-amine free base in a minimal amount of a suitable solvent, such as ethanol or methanol, with gentle warming if necessary.
-
Acid Addition: In a separate flask, dissolve 1.0 equivalent of oxalic acid dihydrate in the same solvent.
-
Reaction: Add the oxalic acid solution dropwise to the amine solution at room temperature with continuous stirring.
-
Precipitation & Isolation: The oxalate salt will typically precipitate out of the solution. The reaction mixture can be cooled in an ice bath to maximize yield. The resulting solid is collected by vacuum filtration.
-
Purification: The collected solid should be washed with a small amount of cold solvent and then a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
Drying: The final product is dried under vacuum to yield the pure 5-Methyl-1H-imidazol-2-amine oxalate salt.
Analytical Characterization and Spectroscopic Profile
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation in solution. Spectra are typically recorded in DMSO-d₆ or D₂O.
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Imidazole-CH | ~6.5 - 7.0 | s | 1H | C4-H |
| Methyl | ~2.2 - 2.5 | s | 3H | C5-CH₃ |
| Amine/Ammonium | ~7.0 - 8.0 | br s | 3H | NH₂, NH⁺ |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment | ||
| Imidazole C=N | ~150 - 155 | C2 (guanidinium) | ||
| Imidazole C=C | ~120 - 130 | C4 | ||
| Imidazole C=C | ~115 - 125 | C5 | ||
| Methyl | ~10 - 15 | -CH₃ | ||
| Oxalate Carbonyl | ~160 - 165 | C=O |
Rationale: The chemical shifts are predictions based on known data for 2-aminoimidazoles and oxalate salts. The broad signal for the N-H protons is due to exchange with residual water and quadrupole broadening from the ¹⁴N nuclei.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the cationic part of the salt. Electrospray Ionization (ESI) in positive mode is the method of choice.
-
Expected Ion: The analysis will detect the protonated free base, [C₄H₇N₃ + H]⁺.
-
Expected m/z: 98.07
-
High-Resolution MS (HRMS): Would provide an exact mass measurement (e.g., 98.0718) to confirm the elemental composition.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of structure, including the precise location of atoms and the intricate network of hydrogen bonding between the imidazolium cation and the oxalate anion. In similar structures, cations and anions are often linked into chains or sheets via N-H···O hydrogen bonds.[8][9] This analysis is crucial for understanding the solid-state properties that influence formulation and stability.
Reactivity and Chemical Stability
-
Acid-Base Chemistry: The salt exists in equilibrium with its free base in aqueous solution. The pH of the solution will dictate the predominant species. This is a critical consideration for formulation, as pH changes can affect solubility and stability.
-
Reactivity of the Imidazole Core: The 2-aminoimidazole moiety is a versatile building block. The exocyclic amino group can be acylated or alkylated, and the imidazole ring nitrogens can be functionalized, though the protonated salt form is less reactive than the free base.
-
Stability: As a crystalline solid, the oxalate salt is expected to be significantly more stable to air and moisture than the free base, making it ideal for long-term storage and handling. The salt form mitigates the potential for degradation pathways that might affect the free amine.
Safety and Handling
Based on GHS classifications for the parent compound, 5-Methyl-1H-imidazol-2-amine, and oxalic acid, the resulting salt should be handled with appropriate care.
-
Hazards: The parent amine is listed as harmful if swallowed, causing skin irritation, and potentially causing respiratory irritation.[3] Oxalic acid is harmful in contact with skin and causes severe eye damage.
-
Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a cool, dry, and well-sealed container.
-
Conclusion
5-Methyl-1H-imidazol-2-amine oxalate is a compound of significant interest for pharmaceutical and chemical research. Its properties are defined by the interplay between the 2-aminoimidazole core and the oxalate counter-ion. The formation of this salt provides a practical means to enhance the compound's physicochemical properties, particularly solubility and stability, which are paramount in the field of drug development. The analytical and synthetic protocols detailed in this guide offer a robust framework for scientists working with this and related molecules, ensuring both accuracy and reproducibility in their research endeavors.
References
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MDPI. (n.d.). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Retrieved from [Link]
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PubChem. (n.d.). 5-methyl-1H-imidazol-2-amine. Retrieved from [Link]
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MDPI. (n.d.). Oxalate Salts: Synthesis and X-Ray Crystal Molecular Characterization of a 2-Methylimidazolium Containing H- Bonded [C2O4HO4C2]. Retrieved from [Link]
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PubChem. (n.d.). Imidazole oxalate. Retrieved from [Link]
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Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
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PubMed Central. (n.d.). Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. Retrieved from [Link]
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ResearchGate. (2016). Crystal structure of 2-methyl-1H-imidazol-3-ium hydrogen oxalate dihydrate. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Retrieved from [Link]
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ResearchGate. (n.d.). Quantification of oxalate by novel LC-MS/MS: assay development, validation and application in lumasiran clinical trials. Retrieved from [Link]
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Wikipedia. (n.d.). Oxalate. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol (1b). Retrieved from [Link]
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PubMed Central. (n.d.). Crystal structure of 2-methyl-1H-imidazol-3-ium hydrogen oxalate dihydrate. Retrieved from [Link]
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MDPI. (n.d.). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Retrieved from [Link]
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ResearchGate. (n.d.). GREENER AND EFFICIENT SYNTHESIS OF 2,4,5-TRISUBSTITUTED IMIDAZOLE BY USING SODIUM OXALATE IN AQUEOUS MEDIUM. Retrieved from [Link]
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Preprints.org. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Retrieved from [Link]
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ResearchGate. (n.d.). Enhanced Bioavailability in the Oxalate Salt of Anti-TB Drug Ethionamide. Retrieved from [Link]
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PubChem. (n.d.). Escitalopram Oxalate. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
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PubMed. (n.d.). Quantification of urinary oxalate by liquid chromatography-tandem mass spectrometry with online weak anion exchange chromatography. Retrieved from [Link]
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ACS Publications. (n.d.). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Retrieved from [Link]
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PubMed. (2023). Quantification of oxalate by novel LC-MS/MS: assay development, validation and application in lumasiran clinical trials. Retrieved from [Link]
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Wikipedia. (n.d.). Sodium oxalate. Retrieved from [Link]
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PubMed Central. (n.d.). 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I. Retrieved from [Link]
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PubMed Central. (2023). Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii. Retrieved from [Link]
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A-Z of 2-Aminoimidazole Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 2-aminoimidazole (2-AI) scaffold is a privileged heterocyclic motif that forms the core of numerous marine alkaloids and synthetically derived compounds with potent and diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of 2-AI derivatives, designed for researchers and drug development professionals. We will delve into the natural origins of these compounds, explore robust synthetic strategies, detail their mechanisms of action across various therapeutic areas, and provide validated experimental protocols for their synthesis and biological evaluation. The narrative emphasizes the causal relationships behind experimental designs and the structure-activity relationships that govern the efficacy of this versatile chemical class.
Introduction: The 2-Aminoimidazole Scaffold
The 2-aminoimidazole (2-AI) unit is a five-membered heterocyclic ring containing two nitrogen atoms, substituted with an amino group at the C2 position. This structure is a key pharmacophore, acting as a bioisostere for guanidine, benzamidine, and triazole groups, which allows it to interact with a wide array of biological targets through hydrogen bonding and other non-covalent interactions.[1][2]
Its significance in medicinal chemistry is underscored by its presence in a multitude of natural products, particularly those isolated from marine sponges of the genera Leucetta and Clathrina.[3] These natural compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them excellent starting points for drug discovery programs.[3]
Natural Origins and Bioinspiration
Marine sponges are a prolific source of structurally complex and biologically active 2-AI alkaloids.[1] Compounds like oroidin, bromoageliferin, and the naamidines have inspired the synthesis of countless analogs. These natural products are often involved in the chemical defense mechanisms of the sponges and have been shown to possess potent antibiofilm and cytotoxic activities.[2][4] The intricate architectures of these marine alkaloids present both a synthetic challenge and a valuable blueprint for designing novel therapeutic agents.
Synthetic Methodologies
The construction of the polysubstituted 2-AI scaffold is a key challenge for medicinal chemists. Several strategies have been developed, each with its own advantages for generating chemical diversity.
Classical Condensation Reactions
The most traditional methods involve the condensation of α-haloketones with guanidine derivatives or the reaction of α-aminoketones with cyanamide.[3][5] While effective, these methods can be limited by the stability and availability of the starting materials.[6]
Modern Metal-Catalyzed Approaches
More recent and versatile methods employ metal catalysis to construct the imidazole ring. A notable example is the Palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates.[5] This strategy is powerful because it forms both a C-N and a C-C bond in a single step, allowing for the rapid assembly of diverse 4-(arylmethyl)-2-aminoimidazole derivatives from a common intermediate.[5]
Rationale for Catalyst Choice: Palladium catalysts are exceptionally efficient at mediating cross-coupling reactions, which are fundamental to modern organic synthesis. In this context, the choice of a specific palladium catalyst and ligand (e.g., RuPhos) is critical for achieving high yields and good functional group tolerance. The ligand's electronic and steric properties directly influence the catalyst's stability and reactivity in the catalytic cycle's key steps: oxidative addition, migratory insertion, and reductive elimination.
Therapeutic Applications & Mechanisms of Action
2-AI derivatives have demonstrated efficacy in several key therapeutic areas. Their broad activity spectrum stems from their ability to modulate diverse biological pathways.
Antibacterial and Antibiofilm Agents
This is perhaps the most extensively studied application of 2-AI compounds. Bacterial biofilms are communities of bacteria encased in a self-produced matrix, rendering them up to 1,000-fold more tolerant to conventional antibiotics.[7]
Mechanism of Action: Many 2-AI derivatives are not bactericidal on their own but act as potent agents that inhibit biofilm formation and disperse pre-existing biofilms.[7] This activity allows them to "resensitize" multidrug-resistant bacteria to the effects of conventional antibiotics.[7][8] The proposed mechanism involves the modulation of bacterial signaling pathways, such as two-component systems or quorum sensing, which are crucial for the switch from a planktonic (free-living) to a biofilm lifestyle. Some derivatives, particularly 2-aminobenzimidazoles (2-ABIs), have been shown to inhibit or disperse Gram-positive biofilms through a zinc-dependent mechanism.[9]
The synergy between 2-AI antibiofilm agents and traditional antibiotics is a promising strategy to combat resistant infections.[8] For example, certain 2-aminoimidazole/triazole conjugates have been shown to dramatically increase the efficacy of antibiotics against biofilms of Staphylococcus aureus (including MRSA) and Acinetobacter baumannii.[8][10]
Anticancer Activity
The imidazole core is a common feature in many anticancer drugs.[11] 2-AI derivatives have been investigated for their antiproliferative activities against a range of cancer cell lines.[12]
Mechanism of Action: The anticancer effects of 2-AIs are diverse. Some natural products, like naamidine A, inhibit the epidermal growth factor (EGF) receptor signaling pathway, which is critical for cell growth and proliferation in many cancers.[13] Other synthetic derivatives have been designed to target various kinases, such as cyclin-dependent kinase 2 (CDK2), or to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[11][14] The ability to readily functionalize the 2-AI scaffold allows for the optimization of compounds to selectively target specific oncogenic pathways.
Other Therapeutic Potential
The structural versatility of the 2-AI scaffold has led to its exploration for other diseases. Derivatives have shown potential as:
-
Antifungal Agents: As seen with natural products like manzacidin.[15]
-
Enzyme Inhibitors: Targeting enzymes like human β-secretase (BACE1), relevant to neurodegenerative diseases.[5]
Experimental Protocols
Adherence to robust and validated protocols is essential for reproducible research. The following sections detail generalized methodologies for the synthesis and biological evaluation of 2-AI derivatives, which should be optimized for specific compounds.
Protocol: General Synthesis of a 4,5-Disubstituted 2-AI
This protocol is based on a multi-step sequence involving functionalization of an imidazole core, a common strategy for building complex derivatives.[17]
Objective: To synthesize a diversely substituted 2-aminoimidazole derivative.
Materials:
-
4-iodoimidazole
-
Appropriate boronic acid (for Suzuki coupling)
-
Terminal alkyne (for Sonogashira coupling)
-
Palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Na₂CO₃, Et₃N)
-
Sodium azide (NaN₃)
-
Triphenylphosphine (PPh₃)
-
Appropriate solvents (e.g., DMF, Toluene, THF)
Step-by-Step Methodology:
-
N-Protection: Protect the imidazole nitrogen (e.g., with a tosyl or SEM group) to prevent side reactions. This is a crucial first step to direct the regioselectivity of subsequent C-H functionalizations.
-
Suzuki Coupling: React the protected 4-iodoimidazole with a selected boronic acid in the presence of a palladium catalyst and base to install a substituent at the C4 position. Monitor reaction completion by TLC or LC-MS.
-
Sonogashira Coupling: Introduce a second substituent at the C5 position via a Sonogashira coupling reaction with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.
-
C2-Amination (via Azide): Convert the C2 position to an amino group. This can be achieved by lithiation at C2 followed by reaction with a suitable azide source, or via more modern C-H amination protocols. A common method is C2-azidation followed by reduction.
-
Reduction of Azide: Reduce the C2-azide to the primary amine using a reducing agent like triphenylphosphine (Staudinger reaction) or catalytic hydrogenation.
-
Deprotection: Remove the N-protecting group under appropriate conditions (e.g., acid or fluoride for SEM, reductive cleavage for tosyl) to yield the final 2-aminoimidazole product.[5]
-
Purification: Purify the final compound using column chromatography or recrystallization. Characterize the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
Protocol: Biofilm Inhibition Assay (Crystal Violet Method)
This protocol provides a reliable, high-throughput method for quantifying biofilm formation.
Objective: To determine the concentration at which a 2-AI derivative inhibits biofilm formation (Minimum Biofilm Inhibitory Concentration, MBIC).
Materials:
-
96-well microtiter plate (polystyrene, flat-bottom)
-
Bacterial strain of interest (e.g., P. aeruginosa, S. aureus)
-
Appropriate growth medium (e.g., TSB, LB)
-
2-AI test compound dissolved in a suitable solvent (e.g., DMSO)
-
0.1% Crystal Violet solution
-
30% Acetic acid in water
-
Plate reader (absorbance at ~550-595 nm)
Step-by-Step Methodology:
-
Prepare Inoculum: Grow bacteria overnight in the appropriate medium. Dilute the culture to a standardized concentration (e.g., OD₆₀₀ of 0.05-0.1).
-
Serial Dilutions: Prepare serial dilutions of the 2-AI test compound in the growth medium directly in the 96-well plate. The final concentration of the solvent (DMSO) should be kept constant and low (<1%) across all wells to avoid solvent-induced effects.
-
Controls (Self-Validation):
-
Positive Control: Wells with bacterial inoculum and medium only (maximum biofilm formation).
-
Negative Control: Wells with sterile medium only (no growth, background staining).
-
Vehicle Control: Wells with bacterial inoculum and the highest concentration of the solvent (e.g., DMSO) used in the test wells. This is critical to ensure the solvent itself does not inhibit biofilm formation.
-
-
Inoculation: Add the diluted bacterial culture to each well (except the negative control).
-
Incubation: Cover the plate and incubate under static conditions for 24-48 hours at the optimal growth temperature (e.g., 37°C).
-
Planktonic Cell Removal: Discard the supernatant and gently wash the wells 2-3 times with phosphate-buffered saline (PBS) or sterile water to remove non-adherent, planktonic cells. The washing step must be gentle to avoid dislodging the biofilm.
-
Staining: Add 0.1% Crystal Violet solution to each well and incubate for 15-20 minutes at room temperature. Crystal Violet stains the biomass and extracellular matrix of the biofilm.
-
Washing: Remove the Crystal Violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Solubilization: Add 30% acetic acid to each well to solubilize the bound dye. Incubate for 10-15 minutes.
-
Quantification: Transfer the solubilized dye to a new plate (optional, but improves accuracy) and measure the absorbance at ~590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of biofilm inhibition relative to the positive control. The MBIC is typically defined as the lowest concentration of the compound that causes a significant (e.g., ≥80%) reduction in biofilm formation.
Quantitative Data Summary
The following table summarizes representative activity data for different classes of 2-AI derivatives, illustrating their therapeutic potential.
| Compound Class | Target Organism/Cell Line | Biological Activity | Potency Range | Reference |
| Oroidin Analogs | Acinetobacter baumannii | Biofilm Inhibition | 10-50 µM | [7] |
| 2-AI/Triazole Amides | Staphylococcus aureus (MRSA) | Biofilm Dispersion | 5-25 µM | [8][10] |
| Polysubstituted 2-AIs | Various Cancer Cell Lines | Antiproliferative (Cytotoxicity) | 1-20 µM (IC₅₀) | [12] |
| Benzimidazole Derivatives | MCF-7 (Breast Cancer) | Antiproliferative (Cytotoxicity) | 3-7 µM (IC₅₀) | [11] |
| Naamidine A | A431 cells | EGFR Pathway Inhibition | ~10 µM | [13] |
Conclusion and Future Outlook
The 2-aminoimidazole scaffold is a cornerstone of modern medicinal chemistry, offering a versatile platform for the development of novel therapeutics. Its origins in marine natural products provide a rich source of chemical and biological inspiration. Synthetic advancements have made a wide range of derivatives accessible, enabling detailed structure-activity relationship studies. The proven efficacy of 2-AIs as antibiofilm and anticancer agents, often through unique mechanisms of action, ensures their continued relevance.
Future research will likely focus on several key areas:
-
Mechanism Deconvolution: Precisely identifying the molecular targets of antibiofilm 2-AIs to enable rational design of next-generation compounds.
-
Improving Selectivity: Enhancing the therapeutic index of anticancer 2-AIs by optimizing structures for improved selectivity towards cancer cells over healthy cells.
-
Combination Therapies: Systematically exploring the synergy between 2-AI derivatives and existing drugs to overcome resistance and improve clinical outcomes.
-
New Applications: Expanding the therapeutic scope of 2-AIs to other areas, including neurodegenerative and inflammatory diseases.
The continued exploration of the 2-aminoimidazole chemical space holds immense promise for addressing some of the most pressing challenges in modern medicine.
References
A complete list of all sources cited in this document, including titles, sources, and verifiable URLs.
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- Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products.
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- (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE.
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Methodological & Application
Detailed synthesis protocol for 5-Methyl-1H-imidazol-2-amine oxalate.
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive, two-step protocol for the synthesis of 5-Methyl-1H-imidazol-2-amine oxalate, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the oxidation of the commercially available and stable precursor, 1-amino-2-propanol, to the reactive intermediate, 1-amino-2-propanone. This is followed by a cyclization reaction with cyanamide to form the target 2-aminoimidazole ring system. Finally, the free base is converted to its stable oxalate salt, facilitating purification and handling.
This guide is structured to provide not only a step-by-step methodology but also the scientific rationale behind the procedural choices, ensuring both technical accuracy and practical applicability.
Strategic Overview: A Two-Step Approach to the 2-Aminoimidazole Core
The synthesis of 5-Methyl-1H-imidazol-2-amine is strategically designed in two key stages, beginning with the formation of the requisite α-aminoketone, followed by the construction of the imidazole ring.
Step 1: Oxidation of 1-Amino-2-propanol to 1-Amino-2-propanone. The initial challenge lies in the selective oxidation of the secondary alcohol of 1-amino-2-propanol to a ketone without affecting the primary amine. To achieve this, a mild and selective oxidation method is paramount. Both the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are well-suited for this transformation, as they are known to be effective at low temperatures and are compatible with a variety of functional groups, including amines (when protonated).[1][2][3] Given its operational simplicity and the commercial availability of the reagent, the Dess-Martin periodinane oxidation is a highly attractive option.
Step 2: Cyclization with Cyanamide. The resulting 1-amino-2-propanone, typically handled as its more stable hydrochloride salt, is then reacted with cyanamide. This reaction is a well-established method for the formation of 2-aminoimidazoles. The mechanism involves the initial condensation of the amine with cyanamide to form a guanidino-intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic imidazole ring.
The final product, 5-Methyl-1H-imidazol-2-amine, is then isolated and converted to its oxalate salt. The oxalate salt is generally a stable, crystalline solid that is easier to handle, purify, and store compared to the free base.
Physicochemical Properties and Data
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 1-Amino-2-propanol | C₃H₉NO | 75.11 | Colorless liquid | |
| 1-Amino-2-propanone | C₃H₇NO | 73.09 | Unstable, handled as salt | |
| Cyanamide | CH₂N₂ | 42.04 | Colorless crystalline solid | |
| 5-Methyl-1H-imidazol-2-amine | C₄H₇N₃ | 97.12 | Off-white to pale yellow solid | |
| Oxalic Acid | C₂H₂O₄ | 90.03 | White crystalline solid | |
| 5-Methyl-1H-imidazol-2-amine Oxalate | ![]() | C₆H₉N₃O₄ | 187.15 | White to off-white crystalline solid |
Experimental Protocols
PART 1: Synthesis of 1-Amino-2-propanone Hydrochloride
Method A: Dess-Martin Periodinane (DMP) Oxidation
This method is preferred for its mild reaction conditions and high selectivity.[2][3][4]
Materials:
-
1-Amino-2-propanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Diethyl ether
-
Hydrochloric acid (HCl), in diethyl ether (2 M solution)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-amino-2-propanol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin Periodinane (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-amino-2-propanone.
-
Dissolve the crude product in a minimal amount of diethyl ether and cool to 0 °C.
-
Add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain 1-amino-2-propanone hydrochloride as a solid.
Method B: Swern Oxidation
An alternative mild oxidation, though it requires cryogenic temperatures and careful handling of reagents.[1][5]
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM), anhydrous
-
1-Amino-2-propanol
-
Triethylamine (TEA)
-
Hydrochloric acid (HCl), in diethyl ether (2 M solution)
Procedure:
-
In a three-neck round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).
-
Add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise, maintaining the temperature below -60 °C. Stir for 15 minutes.
-
Add a solution of 1-amino-2-propanol (1.0 eq) in anhydrous DCM dropwise, again keeping the temperature below -60 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 eq) dropwise, and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Follow steps 8-10 from Method A to isolate the hydrochloride salt.
PART 2: Synthesis of 5-Methyl-1H-imidazol-2-amine
Materials:
-
1-Amino-2-propanone hydrochloride
-
Cyanamide, 50% aqueous solution
-
Sodium hydroxide (NaOH), aqueous solution (e.g., 1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 1-amino-2-propanone hydrochloride (1.0 eq) in water.
-
Adjust the pH of the solution to approximately 9-10 with an aqueous solution of sodium hydroxide.
-
Add a 50% aqueous solution of cyanamide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-Methyl-1H-imidazol-2-amine.
-
The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol.
PART 3: Preparation of 5-Methyl-1H-imidazol-2-amine Oxalate
Materials:
-
5-Methyl-1H-imidazol-2-amine (purified)
-
Oxalic acid
-
Isopropanol
-
Ethanol
Procedure:
-
Dissolve the purified 5-Methyl-1H-imidazol-2-amine (1.0 eq) in isopropanol.[6]
-
In a separate flask, dissolve oxalic acid (1.0 eq) in isopropanol.[6]
-
Slowly add the oxalic acid solution to the stirred solution of the amine.[6]
-
A precipitate should form. If not, the solution can be cooled in an ice bath to induce crystallization.
-
Collect the solid by vacuum filtration and wash with a small amount of cold isopropanol.
-
The crude oxalate salt can be recrystallized from ethanol to yield pure 5-Methyl-1H-imidazol-2-amine oxalate as a crystalline solid.[6]
Visualizing the Synthesis
Reaction Mechanism: Imidazole Formation
Caption: Overall workflow for the synthesis of the target compound.
Safety Precautions
Chemical Hazard Information:
| Chemical | Key Hazards |
| 1-Amino-2-propanol | Flammable liquid, harmful in contact with skin, causes severe skin burns and eye damage. |
| Dess-Martin Periodinane | Oxidizing solid, handle with care and avoid contact with combustible materials. |
| Oxalyl Chloride | Corrosive, toxic by inhalation and ingestion, reacts violently with water. |
| Dimethyl Sulfoxide (DMSO) | Can increase the absorption of other chemicals through the skin. |
| Cyanamide | Toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, suspected of causing cancer and damaging fertility. |
| Oxalic Acid | Harmful if swallowed or in contact with skin, causes severe eye damage. |
General Safety Recommendations:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
-
Due to the hazardous nature of many of the reagents, it is crucial to handle them with care and to have appropriate spill kits readily available.
-
Cyanamide is particularly hazardous and should be handled with extreme caution. Avoid inhalation of dust and direct contact with skin and eyes.
-
The Swern oxidation involves the evolution of carbon monoxide gas, which is highly toxic. Ensure adequate ventilation.
References
-
Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]
-
Swern Oxidation - J&K Scientific LLC. (2021, March 23). Retrieved January 23, 2026, from [Link]
- CN110981738A - Synthesis method of 2-aminopropanol - Google Patents. (n.d.).
-
Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. (n.d.). Retrieved January 23, 2026, from [Link]
-
Dess-Martin Oxidation - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]
-
Forming oxalte salts of amines - Sciencemadness.org. (2009, July 25). Retrieved January 23, 2026, from [Link]
-
Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage - ResearchGate. (2020, August 7). Retrieved January 23, 2026, from [Link]
- US4005128A - Process for the preparation of oxalate esters - Google Patents. (n.d.).
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aminoacetone semicarbazone hydrochloride - Organic Syntheses Procedure. (n.d.). Retrieved January 23, 2026, from [Link]
-
Dess-Martin-Periodinane oxidation - YouTube. (2025, November 20). Retrieved January 23, 2026, from [Link]
-
A Plausible Simultaneous Synthesis of Amino Acids and Simple Peptides on the Primordial Earth. (n.d.). Retrieved January 23, 2026, from [Link]
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Synthesis of 2-methyl 5-nitroimidazoles | Request PDF - ResearchGate. (2025, August 6). Retrieved January 23, 2026, from [Link]
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Oxidative Degradation of Aqueous 2-Amino-2-methyl-1-propanol Solvent for Postcombustion CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis of oxalate salt - PrepChem.com. (n.d.). Retrieved January 23, 2026, from [Link]
-
Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage - Science Publishing Group. (n.d.). Retrieved January 23, 2026, from [Link]
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The Versatile Role of 5-Methyl-1H-imidazol-2-amine Oxalate in Coordination Chemistry: Application Notes and Protocols
This guide provides an in-depth exploration of the applications of 5-Methyl-1H-imidazol-2-amine oxalate in coordination chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the synthesis, characterization, and potential uses of coordination complexes derived from this versatile ligand. While specific literature on the coordination complexes of 5-Methyl-1H-imidazol-2-amine oxalate is nascent, this guide synthesizes established principles from the broader field of imidazole and 2-aminoimidazole coordination chemistry to provide robust application notes and detailed experimental protocols.
Introduction to 5-Methyl-1H-imidazol-2-amine as a Ligand
5-Methyl-1H-imidazol-2-amine is a derivative of imidazole, a class of heterocyclic compounds widely recognized for their significance in medicinal chemistry and their ability to form stable metal complexes[1]. The imidazole ring system, with its two nitrogen atoms, offers multiple coordination sites, making it an excellent candidate for the construction of diverse metal-organic frameworks (MOFs) and coordination polymers[2][3][4]. The 2-amino group in 5-Methyl-1H-imidazol-2-amine introduces an additional coordination site and the potential for hydrogen bonding, further enriching its coordination chemistry.
The oxalate counter-ion can also play a crucial role, either acting as a charge-balancing species or directly participating in the coordination sphere as a bridging or chelating ligand, influencing the dimensionality and properties of the resulting framework[5].
Application Notes: Exploring the Potential
Coordination complexes of 5-Methyl-1H-imidazol-2-amine hold promise in various fields, drawing parallels from the known applications of related imidazole and 2-aminoimidazole complexes.
Catalysis
Copper complexes with substituted imidazole ligands have demonstrated catalytic activity in various organic transformations, such as C-H functionalization and cycloaddition reactions[5][6]. The coordination environment around the metal center, influenced by the sterics and electronics of the imidazole ligand, can be fine-tuned to optimize catalytic performance. It is hypothesized that copper(II) complexes of 5-Methyl-1H-imidazol-2-amine could catalyze oxidation reactions, leveraging the accessible redox states of the copper center.
Bioinorganic Chemistry and Drug Development
The imidazole moiety is a fundamental component of many biological systems, most notably in the amino acid histidine, which plays a critical role in the active sites of many metalloenzymes[7]. This biological relevance makes imidazole-based complexes intriguing candidates for drug development. Copper complexes with imidazole derivatives have been investigated for their antitumor and antimicrobial properties[2][8]. The 2-aminoimidazole scaffold is a known pharmacophore, present in several FDA-approved drugs[9]. Therefore, metal complexes of 5-Methyl-1H-imidazol-2-amine could exhibit enhanced biological activity compared to the free ligand.
Magnetic Materials
The arrangement of metal ions within a coordination framework dictates its magnetic properties. Nickel(II) and Cobalt(II) complexes with imidazole-based ligands have been explored for their interesting magnetic behaviors, including single-ion magnet (SIM) properties[10][11]. The oxalate ion, when acting as a bridging ligand, can mediate magnetic exchange interactions between metal centers. The synthesis of multinuclear or polymeric structures using 5-Methyl-1H-imidazol-2-amine oxalate could lead to novel magnetic materials.
Experimental Protocols
The following protocols are generalized procedures based on established methods for the synthesis of metal-imidazole complexes. Researchers should optimize these protocols for their specific metal salt and desired product.
Protocol 1: General Synthesis of a Mononuclear Metal Complex with 5-Methyl-1H-imidazol-2-amine
This protocol describes the synthesis of a simple mononuclear complex, where the oxalate acts as a counter-ion.
Objective: To synthesize a generic [M(5-Me-2-NH2-Im)n]X2 complex (where M = Co(II), Ni(II), Cu(II); X = Cl-, NO3-).
Materials:
-
5-Methyl-1H-imidazol-2-amine oxalate
-
Metal(II) salt (e.g., CoCl2·6H2O, Ni(NO3)2·6H2O, CuSO4·5H2O)
-
Methanol (reagent grade)
-
Diethyl ether (reagent grade)
Procedure:
-
Ligand Preparation: Dissolve 5-Methyl-1H-imidazol-2-amine oxalate in a minimal amount of warm methanol. If the free base is required, neutralize the oxalate salt with a suitable base (e.g., NaOH or NaHCO3) and extract the free ligand into an organic solvent. For this general protocol, we will assume the direct use of the oxalate salt, which may lead to co-crystallization or the formation of mixed-ligand complexes.
-
Reaction Setup: In a separate flask, dissolve the chosen metal(II) salt in methanol (e.g., 1 mmol of metal salt in 20 mL of methanol).
-
Complexation: Slowly add a methanolic solution of 5-Methyl-1H-imidazol-2-amine oxalate (e.g., 2-4 equivalents) to the metal salt solution while stirring at room temperature. The molar ratio of ligand to metal can be varied to target different coordination numbers.
-
Crystallization: Allow the reaction mixture to stir for 2-4 hours. If a precipitate forms, it can be collected by filtration. If no precipitate forms, slow evaporation of the solvent or vapor diffusion with a less polar solvent like diethyl ether can be employed to induce crystallization.
-
Isolation and Washing: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold methanol and then with diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the product in a desiccator over silica gel.
Characterization:
-
FT-IR Spectroscopy: To confirm the coordination of the imidazole ligand to the metal center. Look for shifts in the ν(C=N) and ν(N-H) stretching frequencies.
-
UV-Vis Spectroscopy: To study the d-d electronic transitions of the metal ion, which provides information about the coordination geometry.
-
Single-Crystal X-ray Diffraction: To determine the precise molecular structure, including bond lengths, bond angles, and the coordination environment of the metal center.
Diagram: Synthetic Workflow for a Mononuclear Complex
Caption: General workflow for the synthesis of a mononuclear metal complex.
Protocol 2: Synthesis of a Coordination Polymer with Oxalate Bridging
This protocol aims to utilize the oxalate as a bridging ligand to form a polymeric structure.
Objective: To synthesize a coordination polymer of the type [M(5-Me-2-NH2-Im)(ox)]n.
Materials:
-
5-Methyl-1H-imidazol-2-amine oxalate
-
Metal(II) acetate salt (e.g., Co(OAc)2·4H2O, Ni(OAc)2·4H2O, Cu(OAc)2·H2O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Solubilization: In a small vial, dissolve 5-Methyl-1H-imidazol-2-amine oxalate (e.g., 0.5 mmol) in a mixture of DMF and ethanol (e.g., 1:1 v/v, 10 mL total).
-
Metal Salt Addition: In a separate vial, dissolve the metal(II) acetate salt (e.g., 0.5 mmol) in the same solvent mixture.
-
Reaction Mixture: Combine the two solutions in a single vial.
-
Solvothermal Synthesis: Seal the vial and place it in an oven at a controlled temperature (e.g., 80-120 °C) for 24-72 hours. The slow heating allows for the formation of well-defined crystals.
-
Cooling and Isolation: After the reaction time, allow the oven to cool down slowly to room temperature. Crystals of the coordination polymer should have formed.
-
Washing: Carefully decant the mother liquor and wash the crystals with fresh DMF and then ethanol to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum or in a desiccator.
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk material.
-
Single-Crystal X-ray Diffraction: To determine the repeating unit and the overall structure of the coordination polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer and identify the loss of solvent molecules.
-
Magnetic Susceptibility Measurements: To investigate the magnetic properties of the material, especially if paramagnetic metal ions like Co(II), Ni(II), or Cu(II) are used.
Diagram: Solvothermal Synthesis of a Coordination Polymer
Caption: Solvothermal synthesis of a coordination polymer.
Data Presentation
While specific experimental data for 5-Methyl-1H-imidazol-2-amine oxalate complexes are not available in the literature, the following table provides expected characterization data based on analogous 2-aminoimidazole and oxalate-containing coordination compounds.
Table 1: Expected Spectroscopic and Magnetic Data for Hypothetical Complexes
| Complex Formula | Metal Ion | Expected Geometry | Expected FT-IR Shifts (cm⁻¹) | Expected UV-Vis λmax (nm) | Expected Magnetic Moment (µB) |
| [Co(5-Me-2-NH2-Im)₄]Cl₂ | Co(II) | Tetrahedral | ν(N-H): ~3300-3400ν(C=N): ~1600-1620 | 500-700 | 4.3 - 5.2 |
| ₂ | Ni(II) | Octahedral | ν(N-H): ~3300-3400ν(C=N): ~1590-1610 | 350-450, 550-650, 900-1100 | 2.8 - 3.5 |
| [Cu(5-Me-2-NH2-Im)₂(ox)] | Cu(II) | Distorted Octahedral | ν(N-H): ~3300-3400ν(C=N): ~1610-1630ν(C=O): ~1650-1700 | 600-800 | 1.7 - 2.2 |
Note: These are predicted values and will vary depending on the actual crystal structure and experimental conditions.
Conclusion and Future Outlook
5-Methyl-1H-imidazol-2-amine oxalate is a promising but underexplored ligand in coordination chemistry. The protocols and application notes provided in this guide, derived from the well-established chemistry of related compounds, offer a solid foundation for researchers to begin synthesizing and characterizing novel coordination complexes. The interplay between the coordinating abilities of the 2-aminoimidazole moiety and the oxalate counter-ion presents exciting opportunities for the rational design of new materials with tailored catalytic, biological, and magnetic properties. Future research should focus on the systematic synthesis and crystallographic characterization of complexes with various transition metals to fully unlock the potential of this versatile building block.
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- Xiang, L., et al. (2015). Synthesis of Multisubstituted Imidazoles via Copper-Catalyzed [3 + 2] Cycloadditions. The Journal of Organic Chemistry, 80(15), 7688-7695.
- Webba, W. R., et al. (2020). The Significance of Metal Coordination in Imidazole‐Functionalized Metal–Organic Frameworks for Carbon Dioxide Utilization. Chemistry – A European Journal, 26(44), 9848-9852.
- Yathirajan, H. S., et al. (2005). Crystal Structures of two Imidazole Derivatives. Zeitschrift für Kristallographie - New Crystal Structures, 220(1-4), 131-133.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Copper(II) Methacrylate Complexes with Imidazole Derivatives—Structural, Spectral and Antitumor Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zeolite-Type Metal Oxalate Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Synthesis and Crystal Structures of New One- and Two-Dimensional Fe(II) Coordination Polymers Using Imidazole Derivatives | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transition metal imidazole complex - Wikipedia [en.wikipedia.org]
- 8. New Cobalt (II) Complexes with Imidazole Derivatives: Antimicrobial Efficiency against Planktonic and Adherent Microbes and In Vitro Cytotoxicity Features - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal Imidazole-Modified Covalent Organic Frameworks as Electrocatalysts for Alkaline Oxygen Evolution Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Structural and Magnetic Studies on Nickel(II) and Cobalt(II) Complexes with Polychlorinated Diphenyl(4-pyridyl)methyl Radical Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Identifying common side products in 2-aminoimidazole synthesis reactions.
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
General Issues
Question 1: My 2-aminoimidazole synthesis is resulting in a low yield. What are the general factors I should investigate?
Low yields in heterocyclic synthesis can arise from a variety of factors. Before focusing on specific side products, it's crucial to systematically evaluate your reaction setup and conditions. Here are some key aspects to consider:
-
Purity of Starting Materials:
-
Guanidine Source: Guanidine and its derivatives can be hygroscopic and may contain impurities from their synthesis. The presence of carbonate in guanidine hydrochloride, for example, can affect the reaction's pH and overall success. It is advisable to use guanidine from a reliable commercial source or to purify it before use.
-
α-Haloketones/Other Electrophiles: These reagents can be unstable and prone to self-condensation or decomposition. Ensure their purity by techniques like NMR or GC-MS before starting the reaction.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. For instance, in the reaction of α-haloketones with guanidine, polar aprotic solvents like DMF or acetonitrile are often used. However, greener alternatives like deep eutectic solvents (DESs) have been reported to provide clean reactions and high yields.[1]
-
Temperature: Suboptimal temperature can lead to incomplete reactions or the formation of degradation products. Experiment with a range of temperatures to find the optimal conditions for your specific substrates.
-
Base: The choice and stoichiometry of the base are crucial for neutralizing the hydrohalide salt of guanidine and promoting the desired reaction pathway. Common bases include triethylamine, potassium carbonate, or sodium ethoxide. The strength of the base can significantly influence the product distribution.[2]
-
Atmosphere: Some reactions may be sensitive to oxygen or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve yields.
-
-
Work-up and Purification:
-
Extraction: Ensure that your product is not being lost during aqueous work-up. 2-Aminoimidazoles can have varying polarities, and adjusting the pH of the aqueous layer may be necessary to ensure efficient extraction into the organic phase.
-
Purification: Product loss can occur during column chromatography or recrystallization. Optimize your purification method to minimize these losses.
-
A systematic approach to troubleshooting these general parameters is often the first step to improving your yield.
Side Products in Specific Synthetic Routes
Route 1: From α-Haloketones and Guanidine
This is one of the most classical and widely used methods for synthesizing 2-aminoimidazoles.
Question 2: I'm synthesizing a 2-aminoimidazole from an α-bromoketone and guanidine in ethanol and I'm getting a complex mixture of products. What are the likely side products?
While the reaction between an α-haloketone and guanidine is a common route to 2-aminoimidazoles, it can be prone to side reactions, especially in protic solvents like ethanol.
-
Favorskii Rearrangement: α-Haloketones, in the presence of a base, can undergo a Favorskii rearrangement to produce carboxylic acid derivatives. This is more likely with certain substrates and strong bases.
-
Over-alkylation: The product, a 2-aminoimidazole, still possesses nucleophilic nitrogen atoms that can potentially react with the electrophilic α-haloketone, leading to di- and tri-substituted imidazole byproducts.
-
Formation of 2-Aminooxazoles: If urea is present as an impurity in the guanidine source, or if the reaction conditions are not optimized, the formation of 2-aminooxazoles can occur as a competing pathway.[3]
-
Unreacted Starting Materials and Decomposition: Incomplete reactions will leave unreacted α-haloketone and guanidine. The α-haloketone itself may be unstable and decompose under the reaction conditions.
Troubleshooting Workflow for α-Haloketone and Guanidine Reactions
Sources
Technical Support Center: Navigating Stability Challenges of 5-Methyl-1H-imidazol-2-amine Oxalate
Welcome to the dedicated technical support center for 5-Methyl-1H-imidazol-2-amine oxalate. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimental work with this compound in various solvents. Our goal is to provide you with in-depth, scientifically grounded troubleshooting guides and frequently asked questions to ensure the integrity and success of your research.
Introduction: Understanding the Stability Landscape
5-Methyl-1H-imidazol-2-amine oxalate is a molecule of significant interest in pharmaceutical research, often utilized as a building block in the synthesis of bioactive compounds.[1] Its structure, combining a 2-aminoimidazole core with an oxalate salt, presents a unique set of stability considerations. The imidazole ring can be susceptible to both oxidative and photolytic degradation, while the amine functionality and the oxalate counter-ion introduce pH-dependent behaviors and potential for salt disproportionation.[2][3][4] This guide will walk you through potential stability pitfalls and provide actionable protocols to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing a change in the color of my 5-Methyl-1H-imidazol-2-amine oxalate solution over time, especially when exposed to light. What could be the cause and how can I prevent it?
A1: Color change in solutions of imidazole-containing compounds upon exposure to light is often indicative of photodegradation.[2][4] The imidazole ring system can absorb UV light, leading to the formation of reactive intermediates and subsequent degradation products, which may be colored.
Causality: The energy from light exposure can excite the electrons in the imidazole ring, making it susceptible to reactions such as oxidation or rearrangement.[5] This process can be accelerated by the presence of photosensitizers in the solvent or impurities.
Troubleshooting Protocol:
-
Protect from Light: The most immediate and effective measure is to protect your solutions from light by using amber vials or wrapping your glassware in aluminum foil. Conduct experiments under low-light conditions whenever possible.
-
Solvent Purity: Ensure the use of high-purity, peroxide-free solvents. Peroxides can initiate and propagate free-radical degradation pathways upon light exposure.
-
Inert Atmosphere: If the color change is suspected to be due to photo-oxidation, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce degradation.
-
Photostability Study: To quantify the extent of the issue, a formal photostability study can be conducted as per ICH Q1B guidelines. This involves exposing the solution to a controlled light source and analyzing for degradation products over time using a stability-indicating analytical method, such as HPLC.
Q2: My compound is showing poor stability in a protic solvent like methanol, with new peaks appearing in the HPLC chromatogram. What degradation mechanism might be at play?
A2: The appearance of new peaks in your chromatogram when using a protic solvent like methanol suggests potential solvent-mediated degradation. For a salt of a weak base (5-methyl-1H-imidazol-2-amine) and a diacid (oxalic acid), the solvent can influence the equilibrium between the salt, the free base, and the free acid.
Causality: Protic solvents can participate in acid-base equilibria. In a solvent like methanol, there can be a degree of dissociation of the oxalate salt. The resulting free amine may be more susceptible to certain degradation pathways, such as oxidation. Additionally, if the methanol is not anhydrous, the presence of water can facilitate hydrolysis of any susceptible functional groups, although this is less likely for this specific molecule. Amine salts are known to be hygroscopic, and the presence of water can lead to the formation of an uncrystallizable oil instead of a stable solid.[6]
Troubleshooting Workflow:
Troubleshooting workflow for protic solvent instability.
Q3: I am struggling with the solubility of 5-Methyl-1H-imidazol-2-amine oxalate in my desired non-polar organic solvent. Are there any strategies to improve this?
A3: Amine salts are generally more soluble in polar solvents due to their ionic nature and ability to form hydrogen bonds.[7] Their solubility in non-polar organic solvents is often limited.
Causality: The significant difference in polarity between the ionic salt and the non-polar solvent leads to poor solvation of the ions, making dissolution energetically unfavorable.
Strategies to Improve Solubility:
-
Solvent Blends: A common approach is to use a mixture of solvents. Start with your non-polar solvent and titrate in a polar co-solvent (e.g., methanol, ethanol, or even a small amount of water if permissible for your reaction) until the compound dissolves.
-
Temperature: Gently heating the mixture can increase solubility. However, be mindful of the potential for thermal degradation, especially if the solution is to be heated for an extended period.
-
Salt Exchange: If the oxalate salt is consistently problematic, consider converting it to a salt with a more lipophilic counter-ion (e.g., a tosylate or a besylate salt). This would require an additional synthetic step but could significantly improve solubility in non-polar media.
-
Free Basting: For reactions where the amine is the active nucleophile, you can perform a liquid-liquid extraction to convert the salt to the free base. Dissolve the oxalate salt in an aqueous basic solution (e.g., sodium bicarbonate) and extract the free amine into a non-polar organic solvent like dichloromethane or ethyl acetate. Dry the organic layer before use.
Solubility Profile of Amine Salts:
| Solvent Polarity | General Solubility of Amine Salts | Rationale |
| High (e.g., Water, Methanol) | High | The polar nature of the solvent effectively solvates the ions of the salt.[7] |
| Medium (e.g., Acetone, THF) | Moderate to Low | Solubility depends on the specific amine and counter-ion. |
| Low (e.g., Toluene, Hexane) | Very Low | The non-polar solvent cannot effectively stabilize the ionic salt.[7] |
Q4: How does pH affect the stability of 5-Methyl-1H-imidazol-2-amine oxalate in aqueous solutions?
A4: The stability of this compound in aqueous solutions is significantly influenced by pH due to the presence of the basic 2-aminoimidazole moiety and the acidic oxalate counter-ion.
Causality:
-
Acidic pH (pH < 2): The 2-aminoimidazole ring will be protonated. While this may increase water solubility, extreme acidic conditions could potentially lead to hydrolysis of the amine or degradation of the imidazole ring over time, although 2-hydroxylaminoimidazoles have shown some stability in acidic solutions.[3][8]
-
Neutral to Mildly Acidic pH (pH 4-7): This is generally the range where the oxalate salt is most stable.
-
Alkaline pH (pH > 8): The oxalate salt will likely dissociate, forming the free amine. The free amine form can be more susceptible to oxidative degradation.[9] Furthermore, some imidazole derivatives have been shown to be less stable at higher pH.[10]
Experimental Protocol for pH Stability Assessment:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, and 12).
-
Sample Preparation: Dissolve a known concentration of 5-Methyl-1H-imidazol-2-amine oxalate in each buffer.
-
Incubation: Store the solutions at a controlled temperature (e.g., 40 °C) and protect from light.
-
Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution and analyze by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.
-
Data Interpretation: Plot the percentage of the remaining parent compound against time for each pH to determine the pH range of maximum stability.
Workflow for assessing pH-dependent stability.
Q5: I suspect my compound is degrading, but I'm not sure of the degradation products. How can I identify them?
A5: Identifying unknown degradation products is a critical step in understanding the stability of your compound and is a key component of forced degradation studies.[11][12]
Causality: Stress conditions (e.g., heat, light, acid, base, oxidation) can cause the parent molecule to break down into smaller fragments or rearrange into new structures.
Methodology for Degradant Identification:
-
Forced Degradation: Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products. Aim for 10-20% degradation of the parent compound.
-
LC-MS Analysis: The primary tool for identifying unknown degradants is Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Chromatography: A stability-indicating HPLC method will separate the degradation products from the parent compound.
-
Mass Spectrometry: The mass spectrometer will provide the mass-to-charge ratio (m/z) of each degradation product. High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide the elemental composition of the degradants.
-
-
MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) can be used to fragment the degradation products. The fragmentation pattern provides structural information that can be used to elucidate the structure of the degradant.
-
NMR Spectroscopy: If a significant amount of a degradation product can be isolated (e.g., by preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural confirmation.
Potential Degradation Pathways for 2-Aminoimidazoles:
| Degradation Pathway | Potential Products |
| Oxidation | Hydroxylated imidazole ring, ring-opened products. |
| Photodegradation | Isomers, dimers, or ring-cleaved products.[5] |
| Acid/Base Hydrolysis | While generally stable, extreme conditions could lead to ring opening. |
References
-
Chen, Y., Hu, C., Hu, X., & Qu, J. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental science & technology, 43(8), 2760–2765. Available at: [Link]
-
Klute. (2009). Forming oxalte salts of amines. Sciencemadness Discussion Board. Available at: [Link]
-
McClelland, R. A., Fuller, J. R., Seaman, N. E., Rauth, A. M., & Battistella, R. (1984). 2-Hydroxylaminoimidazoles--unstable intermediates in the reduction of 2-nitroimidazoles. Biochemical pharmacology, 33(2), 303–309. Available at: [Link]
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Katos, Y. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(5), 60-74.
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- Bharate, S. S., Singh, S., & Ram, V. J. (2012). 2-Aminoimidazoles in medicinal chemistry. Medicinal Chemistry Research, 21(8), 1511-1534.
- Bhatnagar, A., & Sharma, P. K. (2012). Forced degradation studies: a tool for determination of stability of drugs. International Journal of Pharmaceutical Sciences and Research, 3(6), 1541.
-
Diop, M. B., Diop, L., Plasseraud, L., & Cattey, H. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. American Journal of Heterocyclic Chemistry, 6(2), 16-23. Available at: [Link]
- Gawas, S., & Patel, K. (2015). A review on forced degradation studies for drug substances and drug products. Journal of Drug Delivery and Therapeutics, 5(4), 1-8.
- Kamberi, M., Tsutsumi, K., Kotegawa, T., Nakamura, K., & Nakano, S. (2002). The role of oxalate in drug stability. Journal of pharmaceutical and biomedical analysis, 29(5), 827–836.
- Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hata, T., & Motto, M. G. (2002). Conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
- Singh, R., & Rehman, Z. U. (2012). Forced degradation studies: a review.
- Smela, M. (2005). Forced degradation studies. In Handbook of stability testing in pharmaceutical development (pp. 153-176). Springer, New York, NY.
-
Vevelstad, S. J., Buvik, V., Knuutila, H. K., Grimstvedt, A., & da Silva, E. F. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 16035–16055. Available at: [Link]
- Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101–125.
-
Watson, B. L., Cormier, R. A., & Harbeck, R. J. (1998). Effect of pH on the stability of methacholine chloride in solution. Respiratory medicine, 92(3), 588–592. Available at: [Link]
Sources
- 1. 2-Aminoimidazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 2-Hydroxylaminoimidazoles--unstable intermediates in the reduction of 2-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajpsonline.com [ajpsonline.com]
- 10. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor aqueous solubility of imidazole derivatives.
Technical Support Center: Imidazole Derivatives
A-A-A-A
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists encountering solubility challenges with imidazole-containing compounds. As a Senior Application Scientist, my goal is to provide you with the foundational principles, actionable troubleshooting steps, and validated protocols to overcome these common hurdles.
Introduction: The Imidazole Solubility Challenge
The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Its unique electronic and structural properties make it a versatile component in designing molecules that interact with a wide range of biological targets. However, these same properties often lead to poor aqueous solubility, a critical barrier to preclinical testing and clinical development.[1][2]
Poor solubility can mask a compound's true activity, lead to unreliable data in biological assays, and ultimately cause the failure of promising drug candidates due to poor bioavailability.[3] This guide provides a systematic approach to diagnosing and solving these solubility issues.
Core Principles: Why is My Imidazole Derivative Insoluble?
Understanding the "why" is the first step. Several physicochemical factors govern the solubility of imidazole derivatives:
-
pKa and Ionization: The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[4] The pyrrolic-type nitrogen (-NH-) is weakly acidic (pKa ≈ 14.5), while the pyridine-type nitrogen (-N=) is weakly basic (pKa of the conjugate acid ≈ 7.0).[4][5] This means that at physiological pH (~7.4), a significant portion of the imidazole ring can be neutral, which is often the least soluble form. The solubility of ionizable compounds is highly dependent on pH.[6][7][8]
-
LogP and Lipophilicity: Many imidazole derivatives are designed to interact with hydrophobic pockets in target proteins, leading to high lipophilicity (high LogP). This inherent "oiliness" naturally opposes dissolution in aqueous media.[9]
-
Crystal Lattice Energy: The planar nature of the imidazole ring promotes efficient crystal packing. Strong intermolecular forces (like hydrogen bonding and π-π stacking) in the crystal lattice require significant energy to overcome during dissolution, resulting in low solubility. Disrupting this planarity and symmetry is a known strategy to improve solubility.[9]
Troubleshooting Guide: A Step-by-Step Approach
When faced with a poorly soluble imidazole derivative, a systematic approach is crucial. This workflow helps prioritize the most effective and resource-efficient strategies.
Caption: A decision workflow for troubleshooting the poor aqueous solubility of imidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: My compound's solubility doesn't increase much at low pH. Why?
A1: While the basic nitrogen of the imidazole ring (pKa ~7) should be protonated at acidic pH, several factors can limit the expected solubility increase:
-
Steric Hindrance: Bulky substituents near the basic nitrogen can prevent protonation or effective solvation by water molecules.
-
Strong Crystal Packing: If the crystal lattice energy of the free base is exceptionally high, the energy gain from solvation of the ion may not be sufficient to drive dissolution.
-
Common Ion Effect: If your acidic buffer contains a counter-ion that forms an even less soluble salt with your protonated compound (e.g., phosphate buffers), it can suppress solubility.
-
Other Ionizable Groups: If your molecule has an acidic group elsewhere, you might be approaching its isoelectric point, where the net charge is zero, and solubility is at a minimum.
Q2: I formed an HCl salt, but it crashes out of solution when I dilute it. What's happening?
A2: This is a common issue related to the "common ion effect" and the intrinsic solubility of the free base. The salt form is highly soluble, but upon dilution into a neutral buffer (like for a cell-based assay), the pH rises. This converts the soluble imidazolium cation back to the insoluble neutral free base, causing it to precipitate. The solubility is dictated by the most stable form at a given pH. To mitigate this, consider using formulation approaches like cyclodextrins, which can keep the neutral form in solution.[10]
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A3:
-
Kinetic Solubility: This is typically measured in early discovery.[11] It involves dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.[11][12] The measurement is taken quickly (e.g., 2 hours) and reflects how easily a compound stays in solution after being "forced" in.[13] It's a high-throughput method useful for ranking compounds but can overestimate true solubility.[11][12]
-
Thermodynamic Solubility: This is the true equilibrium solubility.[3] It is measured by adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate for an extended period (e.g., 24 hours) until the solution is saturated.[13][14] This is a more accurate but lower-throughput measurement, crucial for lead optimization and pre-formulation studies.[11]
For initial troubleshooting, kinetic solubility is often sufficient. For formulation development, thermodynamic solubility is essential.[3]
Q4: Can I just add more DMSO to my biological assay?
A4: While tempting, this is generally not advisable. Most cell lines are sensitive to DMSO concentrations above 0.5%–1.0%, which can lead to cytotoxicity or off-target effects, confounding your results. The goal is to improve the aqueous solubility so that the final DMSO concentration in your assay remains within a safe and non-interfering range.
Detailed Protocols & Methodologies
Protocol 1: Salt Formation via Solvent Evaporation
This protocol is a straightforward method for screening different acid counter-ions to form salts of a basic imidazole derivative.[15]
Objective: To prepare and evaluate the solubility of various salt forms.
Materials:
-
Imidazole derivative (free base)
-
Acids (e.g., 1M HCl in ether, methanesulfonic acid, tartaric acid)
-
Solvents (e.g., Methanol, Dichloromethane)
-
Rotary evaporator
-
Vortex mixer, Centrifuge
Procedure:
-
Dissolution: Dissolve 100 mg of your imidazole derivative in a suitable solvent (e.g., 5 mL of methanol) in a round-bottom flask.
-
Acid Addition: Add a stoichiometric equivalent (1.0 eq) of the selected acid (e.g., 1M HCl in ether). If using a solid acid like tartaric acid, dissolve it in a minimal amount of the same solvent first.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator until a solid or oil is obtained.[16]
-
Purification/Isolation: If a solid precipitates, it can be collected by filtration. If an oil forms, attempt to precipitate a solid by triturating with a non-polar solvent like diethyl ether.[16]
-
Validation: Confirm salt formation using techniques like NMR (observe shifts in protons near the basic nitrogen) or FTIR (observe changes in N-H stretching frequencies).[15]
-
Solubility Assessment: Determine the aqueous solubility of the new salt form using the Thermodynamic Solubility Assay (see Protocol 3).
Data Presentation: Summarize your results in a table for clear comparison.
| Form | Counter-ion | Physical State | Aqueous Solubility (µg/mL at pH 7.4) | Fold Increase |
| Parent | N/A | Crystalline Solid | 5 | 1x |
| Salt 1 | HCl | White Powder | 550 | 110x |
| Salt 2 | Mesylate | Amorphous Solid | 820 | 164x |
| Salt 3 | Tartrate | Gummy Solid | 350 | 70x |
Protocol 2: Screening with Co-solvents
Co-solvents work by reducing the polarity of water, making the aqueous environment more favorable for lipophilic compounds.[17][18]
Objective: To identify an effective co-solvent system for solubilizing the compound for in vitro assays.
Materials:
-
Stock solution of imidazole derivative (e.g., 10 mM in DMSO)
-
Co-solvents: Polyethylene glycol 400 (PEG-400), Propylene glycol (PG), Ethanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare Co-solvent Blends: In separate tubes, prepare different blends of co-solvent in PBS. For example: 10% PEG-400 in PBS, 20% PEG-400 in PBS, 10% PG in PBS, etc.
-
Spiking: Add a small aliquot of your DMSO stock solution to each co-solvent blend to reach a target final concentration (e.g., 100 µM). Ensure the final DMSO concentration is kept constant and low (e.g., <1%).
-
Observation: Vortex each tube and visually inspect for precipitation immediately and after 1-2 hours of incubation at room temperature.
-
Quantification (Optional): For promising systems, centrifuge the tubes and measure the concentration of the compound remaining in the supernatant via HPLC-UV to determine the actual solubility.
Protocol 3: Thermodynamic Solubility "Shake-Flask" Assay
This is the gold-standard method for determining equilibrium solubility.[3][12]
Objective: To accurately measure the thermodynamic solubility of the parent compound or its salt forms.
Materials:
-
Solid compound (at least 2-3 mg)
-
Aqueous buffer of choice (e.g., PBS pH 7.4)
-
Vial roller or shaker plate
-
HPLC-UV or LC-MS/MS for quantification
-
Syringe filters (e.g., 0.45 µm PVDF)
Procedure:
-
Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a vial containing a known volume of buffer (e.g., 1 mL). The solid should be clearly visible.
-
Equilibration: Seal the vial and place it on a shaker or roller at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[13][14]
-
Sampling: After equilibration, allow the vial to sit undisturbed for the excess solid to settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved solid.
-
Quantification: Dilute the filtrate into a suitable solvent (e.g., acetonitrile/water) and analyze the concentration using a validated HPLC-UV or LC-MS/MS method against a standard curve.[3][14]
Advanced Strategy: Cyclodextrin Inclusion Complexation
When ionization or co-solvents are insufficient, cyclodextrins offer a powerful formulation-based solution. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble imidazole derivative, effectively shielding it from the aqueous environment and increasing its apparent solubility.[19][20]
Caption: Mechanism of cyclodextrin inclusion to enhance solubility.
This complexation can improve stability, dissolution rate, and bioavailability.[21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used pharmaceutical-grade cyclodextrins.
Final Option: The Prodrug Approach
If formulation strategies are not viable (e.g., for intravenous administration requiring very high concentrations), a medicinal chemistry approach may be necessary. A prodrug is a bioreversible, modified version of the parent drug.[22][23] By attaching a highly polar, ionizable promoiety (like a phosphate group or an amino acid), the prodrug's solubility can be dramatically increased.[24] This moiety is designed to be cleaved in vivo by enzymes (e.g., phosphatases or esterases) to release the active parent drug.[25] This is a resource-intensive strategy but can be highly effective for overcoming fundamental solubility limitations.[22][24]
References
-
Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. Available from: [Link]
-
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Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5558-5560. Available from: [Link]
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de la Torre, B. G., & Albericio, F. (2020). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 25(1), 62. Available from: [Link]
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Popielec, A., & Loftsson, T. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. International Journal of Molecular Sciences, 20(3), 643. Available from: [Link]
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Ishida, T., et al. (2021). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 64(23), 17013-17034. Available from: [Link]
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Avdeef, A. (2001). pH-metric solubility. 2. Correlation between the acid-base titration and the shake-flask solubility-pH methods. Pharmaceutical Research, 18(9), 1304-1313. Available from: [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]
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Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. Available from: [Link]
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Shimpi, S., et al. (2005). Salt selection, an important step in the process of drug development. Pharmaceutical Technology, 29(4), 64-74. Available from: [Link]
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Fernandes, G. P. S., et al. (2023). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Pharmaceutics, 15(11), 2585. Available from: [Link]
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Iacob, A. A., et al. (2022). The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. Medicina, 58(12), 1823. Available from: [Link]
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Wikipedia. (n.d.). Imidazole. Available from: [Link]
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Bergström, C. A., et al. (2003). The importance of solid-state properties for the aqueous solubility of drugs. International Journal of Pharmaceutics, 268(1-2), 113-126. Available from: [Link]
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Astray, G., et al. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 26(6), 1754. Available from: [Link]
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Huttunen, K. M., & Rautio, J. (2011). Prodrugs - an efficient way to breach delivery and targeting barriers. Current Topics in Medicinal Chemistry, 11(18), 2265-2287. Available from: [Link]
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Kumar, L., et al. (2017). Salt screening and characterization for poorly soluble, weak basic compounds: Case study albendazole. Journal of Pharmaceutical Analysis, 7(5), 310-317. Available from: [Link]
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Verma, S., et al. (2010). A review on imidazole, derivatives of imidazole and its pharmacological applications. International Journal of PharmTech Research, 2(2), 1461-1476. Available from: [Link]
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Catalán, J., & Elguero, J. (1983). The tautomerism of heterocycles: the pKa's of imidazole and pyrazole. Journal of the Chemical Society, Perkin Transactions 2, (12), 1869-1873. Available from: [Link]
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Saokham, P., et al. (2017). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 22(11), 1836. Available from: [Link]
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Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis Online. Available from: [Link]
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de Oliveira, R. N., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(19), 5849. Available from: [Link]
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Navigating the Purification of 5-Methyl-1H-imidazol-2-amine Oxalate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of crude 5-Methyl-1H-imidazol-2-amine oxalate. This guide is designed to provide in-depth troubleshooting and frequently asked questions to assist you in achieving the desired purity for your research and development needs. As Senior Application Scientists, we understand that the purity of your starting materials is paramount to the success of your experiments. This document offers a structured approach to identifying and removing impurities, backed by scientific principles and practical expertise.
Understanding the Challenge: Common Impurities
The first step in any purification strategy is to understand the potential impurities you might be facing. The impurity profile of crude 5-Methyl-1H-imidazol-2-amine oxalate can vary depending on the synthetic route employed. Common synthesis pathways for 2-aminoimidazoles may introduce unreacted starting materials, reaction byproducts, and isomers.[1][2]
Potential Impurities May Include:
-
Unreacted Starting Materials: Such as precursors to the imidazole ring.
-
Isomeric Impurities: Positional isomers that may form during the cyclization reaction.
-
Byproducts of Side Reactions: Resulting from incomplete reactions or alternative reaction pathways.
-
Residual Solvents: Organic solvents used during the synthesis and initial work-up.
A thorough understanding of the synthetic route used to prepare your crude product is the most effective way to anticipate the likely impurities.
Troubleshooting Purification Challenges
This section addresses common issues encountered during the purification of 5-Methyl-1H-imidazol-2-amine oxalate and provides actionable solutions.
Recrystallization Issues
Recrystallization is often the first line of defense for purifying crystalline solids. However, finding the right conditions can be challenging.
Q1: My product "oils out" instead of crystallizing during recrystallization. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to a high concentration of impurities, a solvent in which the compound is too soluble, or too rapid cooling.
-
The Causality: The presence of impurities can lower the melting point of the mixture, leading to the separation of a liquid phase. Additionally, if the solvent is too good at dissolving your compound even at lower temperatures, it may not allow for the ordered arrangement required for crystal lattice formation. Rapid cooling can also shock the system, causing the compound to crash out as an oil.
-
Troubleshooting Steps:
-
Solvent Screening: The choice of solvent is critical. For amine salts like oxalates, polar protic solvents or mixtures are often a good starting point. Consider screening solvents such as ethanol, methanol, isopropanol, or aqueous mixtures of these alcohols.[3] A two-solvent system, where the compound is dissolved in a "good" solvent at an elevated temperature and a "poor" solvent is added to induce precipitation, can be very effective.[4] Common pairs include ethanol/ether or ethanol/water.
-
Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can aid in this process.
-
Seeding: If you have a small amount of pure product, adding a "seed crystal" to the cooled solution can provide a nucleation point for crystallization to begin.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solution's surface can create microscopic imperfections that serve as nucleation sites.
-
Q2: I'm getting very low recovery after recrystallization. How can I improve my yield?
A2: Low recovery is a common issue and can be attributed to several factors, including using too much solvent or the product having significant solubility in the cold solvent.
-
The Causality: The goal of recrystallization is to create a supersaturated solution upon cooling. If too much solvent is used, the solution may not become saturated enough for crystallization to occur efficiently, leaving a significant amount of product dissolved.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is supersaturated upon cooling.
-
Solvent Selection: Choose a solvent in which your compound has high solubility at elevated temperatures and low solubility at low temperatures.
-
Cooling Temperature: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator) to maximize the precipitation of the product.
-
Evaporation: If you've added too much solvent, you can carefully evaporate some of it to concentrate the solution before cooling.
-
Chromatography Challenges
Column chromatography can be a powerful tool for separating complex mixtures, but it requires careful optimization for polar, basic compounds.
Q1: My 5-Methyl-1H-imidazol-2-amine is streaking or showing poor separation on a silica gel column. What can I do?
A1: Basic compounds like 2-aminoimidazoles can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing, streaking, and sometimes irreversible adsorption.[5]
-
The Causality: The lone pair of electrons on the nitrogen atoms of the imidazole ring can form strong hydrogen bonds or acid-base interactions with the acidic silica surface. This interaction slows down the elution of the compound in an uneven manner, causing the observed issues.
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a basic modifier to the mobile phase to neutralize the acidic sites on the silica gel. Common choices include triethylamine (typically 0.1-1%) or ammonia in methanol.[5] This competing base will interact with the silica, allowing your compound to elute more symmetrically.
-
Alternative Stationary Phases: Consider using a different stationary phase that is less acidic. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds. Amine-functionalized silica is another excellent option.[5]
-
Reversed-Phase Chromatography: For polar compounds, reversed-phase chromatography (e.g., using a C18 column) can be a very effective alternative. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a pH modifier to control the ionization of the analyte.[6]
-
Acid-Base Extraction Difficulties
Acid-base extraction is a classic and effective technique for separating acidic, basic, and neutral compounds.[7][8] However, issues like emulsion formation can arise.
Q1: An emulsion has formed during my acid-base extraction, and the layers won't separate. How can I break it?
A1: Emulsions are a common problem in liquid-liquid extractions, especially when dealing with basic compounds that can act as surfactants.
-
The Causality: Emulsions are colloidal suspensions of one liquid in another. They are stabilized by substances that reduce the interfacial tension between the two immiscible phases. The amine salt itself or other impurities can act as such stabilizers.
-
Troubleshooting Steps:
-
Patience: Sometimes, simply allowing the separatory funnel to stand for a longer period can lead to layer separation.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break up the emulsion by "salting out" the organic components.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the layers.
-
Filtration: Filtering the emulsified layer through a bed of Celite or glass wool can sometimes help to break the emulsion.
-
Centrifugation: If available, centrifuging the emulsion can force the separation of the layers.
-
Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the purity of my fractions during column chromatography?
A: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of column chromatography. Use the same mobile phase for TLC as you are using for the column. Staining with a potassium permanganate solution can be effective for visualizing imidazole compounds.
Q: How can I confirm the purity of my final product?
A: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities. A validated HPLC method can provide precise purity values.[9][10][11]
-
Quantitative Nuclear Magnetic Resonance (qNMR): Provides an absolute purity determination without the need for a reference standard of the compound itself.[12][13][14][15][16]
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point.
Q: What is a good starting point for a recrystallization solvent for 5-Methyl-1H-imidazol-2-amine oxalate?
A: Given that it is an amine oxalate salt, it is expected to be polar. Good starting points for solvent screening would be:
-
Alcohols: Ethanol, Methanol, Isopropanol.
-
Aqueous Alcohol Mixtures: Ethanol/Water or Methanol/Water.
-
Two-Solvent Systems: Dissolving in a minimal amount of hot methanol or ethanol and then adding a less polar solvent like diethyl ether or ethyl acetate until turbidity is observed, followed by gentle heating to redissolve and slow cooling.[3]
Experimental Protocols
Protocol 1: General Recrystallization Procedure (Two-Solvent System)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 5-Methyl-1H-imidazol-2-amine oxalate in a minimal amount of a hot "good" solvent (e.g., methanol or ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of "Poor" Solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., diethyl ether or ethyl acetate) dropwise until the solution becomes faintly cloudy.[4]
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry them thoroughly.
Protocol 2: Flash Column Chromatography on Silica Gel with a Basic Modifier
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar mobile phase.
-
Mobile Phase Preparation: Prepare a mobile phase system, for example, a gradient of methanol in dichloromethane (DCM). Add 0.5% triethylamine to the mobile phase to prevent peak tailing.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Run the column, starting with a lower polarity mobile phase (e.g., 2% methanol in DCM with 0.5% triethylamine) and gradually increasing the polarity (e.g., up to 10% methanol).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
| Purification Method | Typical Solvent/Mobile Phase | Key Considerations | Expected Purity Improvement |
| Recrystallization | Ethanol/Water, Methanol/Ether | Good for removing less soluble or more soluble impurities. | Significant, depending on impurity profile. |
| Column Chromatography | DCM/Methanol with 0.5% Triethylamine | Effective for separating closely related impurities. | Can achieve >99% purity. |
| Acid-Base Extraction | Aqueous HCl / Aqueous NaOH | Good for removing neutral or acidic impurities. | Effective for initial cleanup. |
Visualizing the Purification Workflow
Caption: A typical purification workflow for 5-Methyl-1H-imidazol-2-amine oxalate.
References
- Synthesis of Imidazole Derivatives and Their Biological Activities. (n.d.).
- How do I purify ionizable organic amine compounds using flash column chrom
- Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. (2015, December 11).
- Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.
- qNMR: A powerful tool for purity determination. (n.d.). Reading Scientific Services Ltd.
- Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. (n.d.). PubMed.
- Advanced Properties of Amines. (2023, January 22). Chemistry LibreTexts.
- Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES
- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020, December 30).
- A Guide to Quantit
- Structure and Properties of Amines. (2024, March 23). Chemistry LibreTexts.
- Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (n.d.). MDPI.
- Analysis of heterocyclic arom
- Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (n.d.).
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- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021, December 15). ScienceDirect.
- Development and Validation of HPLC Method for some azoles in pharmaceutical preparation. (n.d.).
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek.
- Why are amines more soluble than ethers in water? (2016, March 19). Chemistry Stack Exchange.
- Synthesis of Bioactive Imidazoles: A Review. (2015, May 15). Semantic Scholar.
- shows that replacement of solvent for recrystallization does not change... (n.d.).
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8).
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- Acid–base extraction. (n.d.). Wikipedia.
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (n.d.).
- A combined experimental and theoretical study of miconazole salts and cocrystals: crystal structures, DFT computations, formation thermodynamics and solubility improvement. (n.d.). RSC Publishing.
- Development and Validation of HPLC Method for Analysis of Impurities of Fosfluconazole in Pharmaceutical Products. (2016, July 3).
- Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. (n.d.). MDPI.
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Validation & Comparative
A Comparative Guide to the Chemical Properties of 5-Methyl-1H-imidazol-2-amine Oxalate and 4-Methylimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Imidazole Analogs
Imidazole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science. Their unique electronic properties, hydrogen bonding capabilities, and coordinative potential make them versatile building blocks. This guide focuses on two methylated imidazoles: 4-Methylimidazole and 5-Methyl-1H-imidazol-2-amine, the latter of which is commonly supplied as an oxalate salt for enhanced stability and handling.
4-Methylimidazole is a well-characterized compound, notable for its use as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] It is also known as a byproduct in certain food colorings.[2]
5-Methyl-1H-imidazol-2-amine is a less-studied analog, distinguished by the presence of an amino group at the 2-position. This substitution is expected to significantly alter its electronic properties and reactivity. The oxalate salt form is often preferred for its improved crystallinity and stability.
This guide will dissect the known and predicted chemical properties of these two compounds, supported by experimental protocols for their characterization.
Comparative Chemical and Physical Properties
The following table summarizes the available data for the two compounds. It is important to note the limited experimental data for 5-Methyl-1H-imidazol-2-amine oxalate; some data presented is for the free base and should be interpreted with caution.
| Property | 5-Methyl-1H-imidazol-2-amine Oxalate | 4-Methylimidazole |
| Molecular Formula | C4H7N3 · C2H2O4 | C4H6N2 |
| Molecular Weight | 187.14 g/mol | 82.10 g/mol |
| Appearance | Data not available | Light yellow solid[1][3] |
| Melting Point | Data not available | 46-48 °C[3] |
| Boiling Point | Data not available | 263 °C[3] |
| pKa | Data not available (predicted to be higher than 4-MeI) | 7.55[4] |
| Solubility | Data not available (expected to be water-soluble) | Very soluble in water and alcohol[2] |
| LogP | 0.1 (for free base, computed)[5] | 0.23[6] |
In-Depth Analysis of Chemical Behavior
Structure and Tautomerism
A key feature of N-unsubstituted imidazoles is tautomerism. In 4-methylimidazole, the proton on the nitrogen can reside on either nitrogen atom, leading to two tautomeric forms: 4-methylimidazole and 5-methylimidazole. These two forms are in rapid equilibrium and are generally considered as a single compound.
Caption: Tautomeric equilibrium of 4-Methylimidazole.
For 5-Methyl-1H-imidazol-2-amine, the presence of the exocyclic amino group introduces additional tautomeric possibilities, including imino forms. The stability of these tautomers will be influenced by the solvent and pH.
Acidity and Basicity (pKa)
The pKa of an imidazole reflects the basicity of the sp2-hybridized nitrogen atom. 4-Methylimidazole has a pKa of 7.55, making it a weak base.[4] The methyl group is weakly electron-donating, which slightly increases the basicity compared to imidazole itself (pKa ≈ 7.1).[7]
For 5-Methyl-1H-imidazol-2-amine, the amino group at the 2-position is a strong electron-donating group. This is expected to significantly increase the electron density on the ring nitrogens, making the compound more basic than 4-methylimidazole. While experimental data is lacking, the pKa of 2-aminoimidazole is around 8.3, suggesting that 5-methyl-1H-imidazol-2-amine will have a similarly elevated pKa. The oxalate counter-ion is the conjugate base of a dicarboxylic acid and will influence the pH of aqueous solutions.
Caption: Protonation equilibrium of 5-Methyl-1H-imidazol-2-amine.
Solubility
4-Methylimidazole is very soluble in water and alcohol.[2] This is due to the polar nature of the imidazole ring and its ability to act as both a hydrogen bond donor and acceptor.
5-Methyl-1H-imidazol-2-amine, as an oxalate salt, is expected to be highly soluble in water. The formation of a salt dramatically increases the polarity of a compound and its ability to interact with water molecules. The free base is also likely to be water-soluble due to the presence of the amino group, which can participate in hydrogen bonding.
Reactivity
The electronic differences between the two molecules will dictate their reactivity. The electron-donating amino group in 5-Methyl-1H-imidazol-2-amine makes the imidazole ring more electron-rich and therefore more susceptible to electrophilic attack than the ring of 4-methylimidazole. Conversely, the amino group itself can act as a nucleophile.
The 2-aminoimidazole scaffold is a known pharmacophore and has been explored for its biological activity.[8] The reactivity of the amino group allows for further derivatization to modulate the compound's properties.
Experimental Protocols for Characterization
To provide a comprehensive comparison, experimental determination of the key chemical properties is essential. The following are standard protocols that can be applied to both compounds.
Determination of pKa by Potentiometric Titration
Rationale: Potentiometric titration is a robust and accurate method for determining the pKa of ionizable compounds.[9] It involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa can be determined from the inflection point of the resulting titration curve.
Protocol:
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of the imidazole compound and dissolve it in 50 mL of deionized water. If the compound is not readily soluble, a co-solvent such as methanol or ethanol may be used, but the pKa value will be an apparent pKa in that solvent system. For the oxalate salt, two equivalence points may be observed.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a beaker with a magnetic stir bar and immerse the pH electrode and the tip of a burette containing a standardized solution of 0.1 M HCl (for a basic compound) or 0.1 M NaOH (for an acidic compound).
-
Titration: Add the titrant in small increments (e.g., 0.1 mL) and record the pH after each addition. Continue the titration well past the equivalence point.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence point.
Determination of Aqueous Solubility by the Shake-Flask Method
Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility.[10][11] It involves creating a saturated solution of the compound and then measuring its concentration.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of deionized water (or a buffer of a specific pH) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Separation of Solid and Liquid Phases: Centrifuge the samples at high speed to pellet the undissolved solid. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Alternatively, the supernatant can be filtered through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for quantification.
Conclusion
5-Methyl-1H-imidazol-2-amine oxalate and 4-Methylimidazole, while structurally similar, are expected to exhibit significantly different chemical properties due to the presence of the 2-amino group in the former. This guide has highlighted these differences, drawing on available data and established chemical principles. The provided experimental protocols offer a clear path for researchers to empirically determine and compare the key characteristics of these compounds. A thorough understanding of their pKa, solubility, and reactivity is crucial for their effective application in drug discovery and materials science.
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Costantino, G., et al. (2006). 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I. Journal of Medicinal Chemistry, 49(14), 4387-4395. [Link]
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Melander, R. J., et al. (2023). Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii. ACS Infectious Diseases, 9(4), 857-866. [Link]
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Diop, M. B., et al. (2017). Oxalate Salts: Synthesis and X-Ray Crystal Molecular Characterization of a 2-Methylimidazolium Containing H- Bonded [C2O4HO4C2]. Journal of Crystallography, 2017, 8567530. [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2013). 4-Methylimidazole. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. [Link]
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van der Waals, J., et al. (2015). Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. Nucleic Acids Research, 43(1), 101-110. [Link]
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D'Souza, A. D., & Wolfe, J. P. (2010). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. The Journal of Organic Chemistry, 75(13), 4455-4463. [Link]
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Kantevari, S., & Iqbal, J. (2013). 2-Aminoimidazoles in medicinal chemistry. Medicinal Chemistry Research, 22(8), 3515-3528. [Link]
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Diop, M. B., et al. (2016). Crystal structure of 2-methyl-1H-imidazol-3-ium hydrogen oxalate dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 8), 1113–1115. [Link]
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Wang, Y., et al. (2016). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Analytical Chemistry, 88(23), 11522-11528. [Link]
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Al-Ghanim, A. M., et al. (2021). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology, 7(2), 1-11. [Link]
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A Comprehensive Guide to the Spectroscopic Characterization of 5-Methyl-1H-imidazol-2-amine Oxalate by ¹H and ¹³C NMR
For researchers and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 5-Methyl-1H-imidazol-2-amine, a substituted guanidine isostere, represents a valuable scaffold in medicinal chemistry. Its isolation and purification as an oxalate salt enhance stability and handling properties, but also introduce nuances into its analytical characterization.
This guide provides an in-depth characterization of 5-Methyl-1H-imidazol-2-amine oxalate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical basis for spectral assignments, provide a robust experimental protocol, and compare the utility of NMR with other common analytical techniques, offering a holistic view for researchers.
Part 1: Structural Elucidation and Predicted NMR Analysis
The formation of the oxalate salt involves a proton transfer from the acidic protons of oxalic acid to the basic nitrogen centers of 5-Methyl-1H-imidazol-2-amine. The most basic sites are the exocyclic amino group and the sp²-hybridized ring nitrogen (N1/N3), leading to the formation of an imidazolium cation. This protonation is the single most important factor influencing the NMR chemical shifts compared to the free base.
The structure and atom numbering for the protonated 5-Methyl-1H-imidazol-2-amine cation are presented below for clarity in spectral assignment.
Caption: Structure of the 5-Methyl-1H-imidazol-2-aminium dication with IUPAC numbering.
The protonation of the imidazole ring and the exocyclic amine group results in a significant downfield shift for all protons due to the increased positive charge and electron withdrawal.[1][2] The spectrum is expected to be recorded in a solvent like DMSO-d₆ to observe the exchangeable N-H protons.
| Assigned Proton | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Assignment |
| N1-H, N3-H | 11.0 - 13.0 | Broad Singlet | 2H | These are acidic imidazolium protons, typically found far downfield and often broadened due to fast exchange and quadrupolar coupling with nitrogen. |
| -NH₃⁺ | 7.5 - 9.0 | Broad Singlet | 3H | The protons of the aminium group are deshielded and will appear as a broad signal due to exchange. Their chemical shift is highly dependent on concentration and temperature. |
| H4 | ~6.8 | Singlet | 1H | This is the sole proton directly attached to the imidazole ring. It is expected to be a sharp singlet. In related 2-aminoimidazole systems, this proton appears around 7.0 ppm.[3] Protonation will shift it slightly. |
| -CH₃ | ~2.2 | Singlet | 3H | The methyl group protons will appear as a sharp singlet. Its position is relatively upfield as it is attached to an sp² carbon but not directly adjacent to the cationic centers. |
| Oxalate (-OH) | > 13.0 | Very Broad Singlet | (Present if mono-salt) | If the salt is not a perfect 1:1 dication-dianion complex, residual acidic protons from oxalic acid may be visible as a very broad, far downfield signal. In the dianion form, this signal is absent. |
Similar to the ¹H spectrum, all carbon atoms in the heterocyclic ring will experience a downfield shift upon protonation. The electron density on each carbon is reduced, leading to less shielding.
| Assigned Carbon | Predicted δ (ppm) | Rationale for Assignment |
| C2 | ~148 | This carbon is bonded to three nitrogen atoms in its guanidinium-like form, making it the most deshielded carbon in the ring.[3] |
| C5 | ~125 | This is a quaternary carbon attached to the methyl group. Its chemical shift is influenced by the adjacent protonated nitrogen. |
| C4 | ~115 | Attached to a single proton, this carbon is typically the most shielded of the ring carbons.[3] |
| -CH₃ | ~12 | The methyl carbon is expected in the typical aliphatic region, slightly deshielded by its attachment to the aromatic ring. |
| Oxalate (-COO⁻) | ~160 | The carboxylate carbons of the oxalate dianion are expected to appear in the far downfield region, characteristic of carbonyl carbons. |
Part 2: A Validated Experimental Protocol for NMR Acquisition
To ensure high-quality, reproducible data, a systematic approach to sample preparation and data acquisition is critical. This protocol is designed to be self-validating by incorporating steps to confirm signal identities.
Caption: Recommended workflow for the complete NMR characterization of the target compound.
1. Sample Preparation:
-
Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves ionic salts, and crucially, it does not exchange with N-H protons, allowing for their direct observation.[4]
-
Procedure:
-
Accurately weigh 10-15 mg of 5-Methyl-1H-imidazol-2-amine oxalate.
-
Transfer the solid to a clean, dry 5 mm NMR tube.
-
Add approximately 0.7 mL of high-purity DMSO-d₆.
-
Cap the tube and vortex gently until the sample is completely dissolved. A brief sonication may be used if necessary.
-
2. ¹H NMR Acquisition:
-
Rationale for Parameters: A sufficient relaxation delay (D1) is essential for accurate integration, especially for comparing signals with different relaxation times.
-
Typical Parameters (400 MHz Spectrometer):
-
Pulse Program: zg30 (30-degree pulse angle)
-
Spectral Width (SW): 20 ppm (to ensure all broad N-H signals and potential impurities are captured)
-
Number of Scans (NS): 16 (increase for dilute samples)
-
Relaxation Delay (D1): 5 seconds
-
Acquisition Time (AQ): 3-4 seconds
-
3. ¹³C NMR Acquisition:
-
Rationale for Parameters: Proton decoupling (¹H}) is used to simplify the spectrum to singlets, increasing the signal-to-noise ratio. A longer acquisition time improves resolution.
-
Typical Parameters (101 MHz for ¹³C):
-
Pulse Program: zgpg30 (proton-decoupled)
-
Spectral Width (SW): 240 ppm
-
Number of Scans (NS): 1024 or more (¹³C is much less sensitive than ¹H)
-
Relaxation Delay (D1): 2 seconds
-
4. D₂O Exchange for Validation:
-
Purpose: This is a definitive test for identifying exchangeable protons (N-H, O-H).
-
Procedure:
-
After acquiring the initial ¹H spectrum, remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the tube.
-
Cap and invert the tube several times to mix.
-
Re-acquire the ¹H spectrum using the same parameters.
-
Expected Result: The signals assigned to N1-H, N3-H, and -NH₃⁺ will significantly decrease in intensity or disappear entirely, confirming their identity.
-
Part 3: Comparison with Alternative Characterization Techniques
While NMR is unparalleled for detailed structural elucidation, a comprehensive characterization often employs orthogonal techniques. Each method provides a different piece of the puzzle, and their combined data builds a high-confidence profile of the compound.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Precise atomic connectivity, stereochemistry, proton/carbon environment, and quantitative analysis. | Unambiguous structure determination; non-destructive. | Lower sensitivity than MS; requires higher sample amounts and purity. |
| Mass Spectrometry (ESI-MS) | Molecular weight of the cation (m/z for [M+H]⁺ and [M+2H]²⁺) and fragmentation patterns. | Extremely high sensitivity; confirms molecular formula. | Does not provide detailed structural connectivity (isomer differentiation can be difficult). |
| FTIR Spectroscopy | Presence of functional groups (N-H, C=N, C-N, C-H stretches). | Fast, inexpensive, and requires minimal sample preparation. | Provides limited structural information; spectra can be complex and difficult to interpret fully. |
| Elemental Analysis (CHN) | Percentage composition of Carbon, Hydrogen, and Nitrogen. | Confirms the empirical formula and sample purity, validating the salt stoichiometry. | Requires a pure sample; does not provide structural information. |
The synergy of these methods provides a self-validating analytical package. For instance, elemental analysis can confirm the 1:1 stoichiometry of the amine to oxalic acid, which is essential for correctly interpreting the NMR integration. Mass spectrometry confirms the molecular weight of the cation identified in the NMR, while FTIR confirms the presence of the functional groups whose environments are precisely mapped by NMR.
Conclusion
The full characterization of 5-Methyl-1H-imidazol-2-amine oxalate is definitively achieved through a combination of ¹H and ¹³C NMR spectroscopy. By understanding the effects of salt formation on chemical shifts and employing a systematic experimental protocol including D₂O exchange, researchers can confidently assign every signal and confirm the compound's structure. When supplemented with data from mass spectrometry and elemental analysis, this multi-faceted approach adheres to the highest standards of scientific integrity, providing the robust and reliable data essential for drug discovery and development.
References
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Zamani, K., et al. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-78. Available at: [Link]
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Chiappisi, L., et al. (2022). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2022(2), M1389. Available at: [Link]
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Finaru, I., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(9), 3208-3213. Available at: [Link]
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Alarcón, S. H., et al. (2002). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Journal of the Chemical Society, Perkin Transactions 2, (1), 101-107. Available at: [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking 5-Methyl-1H-imidazol-2-amine oxalate Against Known WDR5 Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the efficacy of the novel compound, 5-Methyl-1H-imidazol-2-amine oxalate, as a potential inhibitor of WD repeat-containing protein 5 (WDR5). We will outline a series of experiments to benchmark its performance against established WDR5 inhibitors, such as OICR-9429 and MM-102. The focus will be on generating robust, reproducible data to ascertain its biochemical potency, cellular activity, and mechanism of action.
The Rationale for Targeting WDR5
WD repeat-containing protein 5 (WDR5) has emerged as a compelling therapeutic target in oncology. It acts as a critical scaffolding protein, primarily known for its role in the assembly and function of multiple protein complexes, including the mixed-lineage leukemia (MLL) methyltransferase complex.[1][2] The MLL complex is responsible for the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark associated with active gene transcription.[3] Dysregulation of MLL activity, often through chromosomal translocations, is a hallmark of aggressive acute leukemias.[2][4]
Furthermore, WDR5 plays a crucial role in recruiting the MYC oncoprotein to chromatin at specific gene targets, thereby driving cell proliferation and survival in various cancers, including those with MYC upregulation.[1][5][6] Given its central role in these oncogenic pathways, the development of small molecule inhibitors that disrupt WDR5's interactions is a promising therapeutic strategy.[3][7]
Most current WDR5 inhibitors target the "WIN" (WDR5 interaction) site, a well-defined pocket on the protein surface that is crucial for its interaction with MLL and other binding partners.[1][3][8] By blocking this site, these inhibitors can displace WDR5 from chromatin, leading to the downregulation of target genes and subsequent anti-proliferative effects.[5][8] Another emerging strategy is to target the "WBM" (WDR5 binding motif) site, which is involved in the interaction with MYC.[6][9]
This guide will detail the necessary steps to determine if 5-Methyl-1H-imidazol-2-amine oxalate acts as a WDR5 inhibitor and how its efficacy compares to well-characterized inhibitors.
Benchmarking Workflow: A Phased Approach
A systematic evaluation is critical to understanding the potential of a novel compound. We propose a multi-phase benchmarking workflow, moving from initial biochemical validation to more complex cellular and mechanistic studies.
Caption: A phased workflow for benchmarking a novel WDR5 inhibitor.
Phase 1: Biochemical Characterization
The initial phase focuses on determining if 5-Methyl-1H-imidazol-2-amine oxalate directly interacts with WDR5 and inhibits its function in a cell-free system.
Protocol 1: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay is a gold standard for quantifying the inhibition of the WDR5-MLL interaction.[1]
Principle: The assay measures the proximity-based energy transfer between a donor fluorophore (e.g., on an anti-GST antibody bound to GST-WDR5) and an acceptor fluorophore (e.g., on a biotinylated MLL peptide bound to streptavidin-acceptor). Disruption of the WDR5-MLL interaction by an inhibitor leads to a decrease in the FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Recombinant human GST-WDR5 and biotinylated MLL1 peptide (sequence: H2N-ARAEVHLRKS-biotin) are required.
-
Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Prepare serial dilutions of 5-Methyl-1H-imidazol-2-amine oxalate, OICR-9429 (positive control), and DMSO (vehicle control).
-
-
Assay Procedure:
-
Add 5 µL of assay buffer containing GST-WDR5 to each well of a 384-well plate.
-
Add 5 µL of the compound dilutions to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of a pre-mixed solution of the biotinylated MLL1 peptide and the TR-FRET detection reagents (e.g., terbium-labeled anti-GST antibody and streptavidin-d2).
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal).
-
Plot the TR-FRET ratio against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Comparative Data Summary
The primary output of this phase will be the half-maximal inhibitory concentration (IC50) for each compound. This allows for a direct comparison of their biochemical potency.
| Compound | Target | Assay Type | IC50 (nM) |
| 5-Methyl-1H-imidazol-2-amine oxalate | WDR5-MLL Interaction | TR-FRET | To be determined |
| OICR-9429 | WDR5-MLL Interaction | TR-FRET | ~20-100[2] |
| MM-102 | WDR5-MLL Interaction | TR-FRET | ~2.4[10] |
Phase 2: Cellular Efficacy Assessment
Once biochemical activity is confirmed, the next crucial step is to evaluate the compound's effect on cancer cells known to be dependent on WDR5.
Protocol 2: Cell Proliferation Assay
This assay measures the ability of the inhibitor to suppress the growth of cancer cell lines.
Principle: The antiproliferative effect of the compounds is assessed by measuring the reduction in cell viability or metabolic activity after a defined incubation period.
Step-by-Step Methodology:
-
Cell Line Selection:
-
Assay Procedure:
-
Seed the cells in 96-well plates at an appropriate density.
-
The following day, treat the cells with a serial dilution of 5-Methyl-1H-imidazol-2-amine oxalate, OICR-9429, and DMSO.
-
Incubate for 3 to 5 days, as the antiproliferative effects of WDR5 inhibitors can be slow to manifest.[1]
-
-
Data Acquisition and Analysis:
-
Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence, which is proportional to the number of viable cells.
-
Normalize the data to the DMSO-treated controls.
-
Plot the percentage of viable cells against the log of the inhibitor concentration to determine the half-maximal growth inhibition (GI50) value.
-
Comparative Data Summary
The GI50 values will indicate the cellular potency and selectivity of the compounds. A significant difference in GI50 between sensitive and resistant cell lines suggests on-target activity.
| Compound | Cell Line | GI50 (µM) |
| 5-Methyl-1H-imidazol-2-amine oxalate | MV4;11 | To be determined |
| MOLM-13 | To be determined | |
| K562 | To be determined | |
| OICR-9429 | MV4;11 | ~1-5[11] |
| K562 | >25 |
Phase 3: Mechanistic Validation
This final phase aims to confirm that the observed cellular effects are a direct result of WDR5 inhibition.
Protocol 3: Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if the inhibitor displaces WDR5 from the chromatin at its target gene promoters.
Principle: Cells are treated with the inhibitor, and then the proteins are cross-linked to the DNA. The chromatin is sheared, and an antibody specific to WDR5 is used to immunoprecipitate WDR5-bound DNA fragments. The amount of a specific target gene promoter sequence in the immunoprecipitated DNA is then quantified by qPCR.
Caption: A simplified workflow for Chromatin Immunoprecipitation (ChIP).
Step-by-Step Methodology:
-
Cell Treatment and Cross-linking:
-
Treat MV4;11 cells with an effective concentration of 5-Methyl-1H-imidazol-2-amine oxalate, OICR-9429, or DMSO for 4-24 hours.
-
Add formaldehyde to the culture medium to cross-link proteins to DNA.
-
-
Chromatin Preparation:
-
Lyse the cells and sonicate the chromatin to generate fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-WDR5 antibody overnight.
-
Use protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
DNA Purification and Analysis:
-
Reverse the cross-links and purify the DNA.
-
Perform qPCR using primers specific for the promoter regions of known WDR5 target genes (e.g., HOXA9, MEIS1).[4]
-
Analyze the data as a percentage of the input chromatin. A successful inhibitor will show a significant reduction in the amount of target gene promoter DNA immunoprecipitated with the WDR5 antibody compared to the DMSO control.[8]
-
Conclusion
This guide provides a robust, evidence-based framework for the comprehensive evaluation of 5-Methyl-1H-imidazol-2-amine oxalate as a potential WDR5 inhibitor. By systematically progressing through biochemical, cellular, and mechanistic assays and benchmarking against well-characterized inhibitors like OICR-9429, researchers can generate the high-quality data necessary to validate this compound as a novel therapeutic candidate. The ultimate goal is to determine not only its potency but also its specific mechanism of action, providing a solid foundation for further preclinical and clinical development.
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Getz, T. et al. (2022). Structure-based discovery of potent WD repeat domain 5 inhibitors that demonstrate efficacy and safety in preclinical animal models. PNAS, 120(1), e2211297120. [Link]
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Aho, E.R. et al. (2019). Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity. Cell Reports, 26(11), 3027-3038.e10. [Link]
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Chen, Y. et al. (2021). Discovery of Potent Small-Molecule Inhibitors of WDR5-MYC Interaction. Journal of Medicinal Chemistry, 64(15), 11486-11500. [Link]
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Patsnap Synapse. (2024). What are WDR5 inhibitors and how do they work?. [Link]
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Grebien, F. et al. (2016). Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1). Journal of Medicinal Chemistry, 59(6), 2545-2558. [Link]
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Joshi, U. et al. (2024). Menin Inhibition in Acute Myeloid Leukemia: Pathobiology, Progress and Promise. Cancers, 16(4), 793. [Link]
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Mitchell, K. et al. (2023). WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma. Genes & Development, 37(13-14), 629-646. [Link]
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Chen, Y. et al. (2022). Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma. Journal of Hematology & Oncology, 15(1), 142. [Link]
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Chen, Y. et al. (2022). Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma. Journal of Hematology & Oncology, 15, 142. [Link]
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Grebien, F. et al. (2015). Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia. Nature Chemical Biology, 11(8), 571-578. [Link]
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The Oxalate Counterion: A Strategic Tool for Enhancing the Stability and Solubility of Amine-Based Active Pharmaceutical Ingredients
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the selection of an appropriate salt form for an amine-containing active pharmaceutical ingredient (API) is a critical decision that can profoundly influence the drug's performance and manufacturability. While hydrochloride salts have traditionally dominated the field, a deeper understanding of counterion chemistry has opened the door to a broader range of options, each with unique advantages. This guide provides an in-depth comparison of the oxalate counterion with other commonly used alternatives, namely hydrochloride, sulfate, and tartrate, focusing on their respective impacts on the stability and solubility of amine compounds.
The Critical Role of Counterion Selection in Drug Development
Many APIs are large organic molecules with amine functional groups, which often results in poor water solubility in their free base form. Converting these amines into salts by reacting them with an acid is a widely employed strategy to enhance their solubility and, consequently, their bioavailability. The choice of the counterion is far from trivial; it can significantly alter a range of physicochemical properties including:
-
Solubility and Dissolution Rate: A primary driver for salt formation, influencing how readily the drug dissolves in physiological fluids.
-
Stability: Affecting the drug's shelf-life and resistance to degradation from factors like heat, light, and moisture.
-
Hygroscopicity: The tendency of the solid form to absorb moisture from the atmosphere, which can impact stability and handling.
-
Crystallinity and Polymorphism: Influencing the solid-state properties of the drug, which can have implications for manufacturing and bioavailability.
-
Melting Point and Thermal Behavior: Important considerations for processing and stability at elevated temperatures.
A strategic approach to salt selection involves a thorough evaluation of these properties to identify the optimal salt form for a given API and its intended dosage form.[1]
Unveiling the Properties of the Oxalate Counterion
Oxalic acid, a dicarboxylic acid, can form crystalline salts with amine compounds. The resulting oxalate salts exhibit a unique set of properties that can be advantageous in pharmaceutical development.
Enhanced Stability
One of the key benefits of the oxalate counterion is its potential to enhance the stability of amine compounds. The formation of a salt protonates the amine group, which can protect it from oxidative degradation.[2][3] Furthermore, the specific crystal lattice formed by the amine cation and the oxalate anion can contribute to overall solid-state stability.
A notable example is the antidepressant tianeptine. The oxalate salt of tianeptine has a higher melting point compared to the free form, suggesting greater crystalline stability, which can lead to improved product performance in tablet form.[4] Additionally, pharmaceutical formulations containing ivabradine oxalate have been found to exhibit polymorphic stability during storage, contributing to a longer shelf life.[5]
Modulated Solubility and Dissolution
The oxalate counterion can significantly influence the solubility and dissolution rate of amine compounds. While the general principle of salt formation is to increase aqueous solubility, the extent of this enhancement is highly dependent on the specific counterion.[6][7]
Small, compact counterions can form crystalline salts with high melting points, which may be accompanied by a modest improvement in solubility.[8] The nature of the hydrogen bonding between the amine cation and the oxalate anion plays a crucial role in determining the resulting solubility.[8]
Reduced Hygroscopicity
Hygroscopicity, the tendency to absorb moisture, is a critical parameter to control in pharmaceutical formulations as it can negatively impact chemical stability, powder flow, and dissolution.[9][10] Interestingly, studies have shown that ammonium oxalate salts can be less hygroscopic than their hydrochloride counterparts, making them more desirable for solid dosage forms.[11] This property can simplify manufacturing processes and improve the long-term stability of the final drug product.
Comparative Analysis: Oxalate vs. Other Common Counterions
To provide a clearer perspective on the relative merits of the oxalate counterion, this section compares its general properties with those of hydrochloride, sulfate, and tartrate.
| Property | Oxalate | Hydrochloride | Sulfate | Tartrate |
| Chemical Nature | Dicarboxylic acid | Strong mineral acid | Strong mineral acid | Dicarboxylic acid |
| pKa (pKa1/pKa2) | 1.27 / 4.28 | ~ -7 | ~ -3 / 1.99 | 3.03 / 4.37 |
| General Solubility Impact | Can provide significant solubility enhancement. | Generally provides good aqueous solubility. | Often used to form highly water-soluble salts. | Can improve solubility, often used for chiral separations. |
| General Stability Impact | Can enhance stability through salt formation and crystal packing. | Generally stable, but can sometimes lead to hygroscopicity issues. | Can form very stable salts. | Stability is generally good. |
| Hygroscopicity | Can be less hygroscopic than hydrochlorides in some cases. | Can be hygroscopic, depending on the API. | Can be hygroscopic. | Can be hygroscopic. |
| Potential Issues | Potential for calcium oxalate formation in vivo (though typically at high concentrations). | Can sometimes lower the pH of formulations, potentially affecting stability of other components. | Can sometimes lead to precipitation with calcium ions. | Can be more expensive than simpler counterions. |
It is crucial to emphasize that the properties of a salt are highly dependent on the specific amine compound.[8] Therefore, the information in the table above should be considered as a general guideline, and experimental evaluation is always necessary to determine the optimal salt form for a particular API.
Experimental Protocols for Stability and Solubility Assessment
To empower researchers in their salt selection studies, this section provides detailed, step-by-step methodologies for key experiments.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Preparation: Add an excess amount of the amine salt to a known volume of the desired solvent (e.g., water, buffer of specific pH) in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
-
Quantification: Analyze the concentration of the dissolved amine salt in the clear supernatant using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
-
Solid Phase Analysis: It is crucial to analyze the remaining solid to ensure that the solid phase has not undergone any changes (e.g., polymorphism, disproportionation) during the experiment.
Diagram of the Shake-Flask Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Assessment: Accelerated Stability Studies
Accelerated stability studies are designed to predict the long-term stability of a drug substance by subjecting it to elevated temperature and humidity conditions.
Methodology:
-
Sample Preparation: Place a known quantity of the amine salt in open or closed containers, depending on the desired stress conditions.
-
Storage Conditions: Store the samples in controlled environment chambers at specific temperature and relative humidity (RH) conditions (e.g., 40°C/75% RH, 60°C).
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4 weeks).
-
Analysis: Analyze the withdrawn samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantification of the remaining API to determine degradation.
-
Related Substances: Identification and quantification of any degradation products using a stability-indicating analytical method (typically HPLC).
-
Solid-State Properties: Analysis of the solid form using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to detect any changes in crystallinity or polymorphic form.
-
Diagram of the Accelerated Stability Study Workflow
Caption: Workflow for Accelerated Stability Studies.
Conclusion: A Strategic Choice for Optimal Drug Performance
The selection of a counterion for an amine-based API is a multifaceted decision with significant consequences for drug development. While hydrochloride remains a common choice, the oxalate counterion presents a compelling alternative with the potential to offer enhanced stability, modulated solubility, and reduced hygroscopicity. This guide has provided a comparative overview of the oxalate counterion against other common pharmaceutical salts, supported by experimental insights and detailed methodologies. By understanding the unique properties of different counterions and employing rigorous experimental evaluation, researchers can make informed decisions to select the optimal salt form, ultimately leading to the development of safer, more effective, and more stable drug products.
References
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ResearchGate. (n.d.). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

